2-Fluoro-3-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDHPJSICUOHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440658 | |
| Record name | 2-FLUORO-3-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96516-29-9 | |
| Record name | 2-FLUORO-3-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Fluoro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-nitrobenzaldehyde is a valuable fluorinated aromatic compound that serves as a key building block in the synthesis of a variety of pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring an aldehyde, a nitro group, and a fluorine atom on the benzene ring, provides a versatile scaffold for the construction of complex molecular architectures. The presence of the fluorine atom can significantly enhance the metabolic stability and bioavailability of drug candidates, making this intermediate particularly attractive for medicinal chemistry applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and data presentation.
Physicochemical Properties
This compound is a solid at room temperature with the following physical and chemical properties:
| Property | Value | Reference |
| CAS Number | 96516-29-9 | [1][2][3][4][5] |
| Molecular Formula | C₇H₄FNO₃ | [1][5] |
| Molecular Weight | 169.11 g/mol | [1][5] |
| Appearance | Not explicitly stated, but related compounds are light yellow to yellow crystalline solids. | |
| Boiling Point | 278.767 °C at 760 mmHg | [1] |
| Density | 1.444 g/cm³ | [1] |
| Flash Point | 122.394 °C | [1] |
| Refractive Index | 1.59 | [1] |
| Vapor Pressure | 0.004 mmHg at 25°C | [1] |
| Purity | ≥95% to ≥98% | [2][5] |
| Storage | Room temperature, in a well-ventilated, dry place. | [5] |
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound:
-
Halogen Exchange from 2-Chloro-3-nitrobenzaldehyde: This method involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a fluorine atom.
-
Oxidation of 2-Fluoro-3-nitrotoluene: This route involves the oxidation of the methyl group of 2-fluoro-3-nitrotoluene to an aldehyde.
Experimental Protocol 1: Halogen Exchange Synthesis
This protocol is based on general procedures for nucleophilic aromatic substitution on nitro-activated aryl halides.
Reaction:
Materials:
-
2-Chloro-3-nitrobenzaldehyde
-
Potassium fluoride (anhydrous)
-
Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Sulfolane (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred suspension of anhydrous potassium fluoride (2.0 equivalents) in a high-boiling polar aprotic solvent such as DMF, DMSO, or sulfolane, add 2-chloro-3-nitrobenzaldehyde (1.0 equivalent).
-
Heat the reaction mixture to a temperature between 100°C and 180°C. The optimal temperature will depend on the solvent used.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically within several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Experimental Protocol 2: Oxidation of 2-Fluoro-3-nitrotoluene
This protocol is based on established methods for the oxidation of activated methyl groups on an aromatic ring.
Reaction:
Materials:
-
2-Fluoro-3-nitrotoluene
-
Chromium trioxide (CrO₃) and Acetic anhydride (Ac₂O), or Manganese dioxide (MnO₂)
-
Acetic acid or Dichloromethane (DCM)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure (using CrO₃/Ac₂O):
-
Dissolve 2-fluoro-3-nitrotoluene in a mixture of acetic acid and acetic anhydride.
-
Cool the solution in an ice bath and slowly add a solution of chromium trioxide in a small amount of water and acetic acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of a sodium bisulfite solution to destroy the excess oxidant.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Spectral Data
The following tables summarize the expected spectral data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.4 | s | 1H | Aldehyde proton (-CHO) |
| ~8.2 | m | 1H | Aromatic proton |
| ~7.9 | m | 1H | Aromatic proton |
| ~7.6 | m | 1H | Aromatic proton |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~188 | Aldehyde carbonyl carbon (C=O) |
| ~155 (d, J ≈ 260 Hz) | Carbon attached to fluorine (C-F) |
| ~148 | Carbon attached to nitro group (C-NO₂) |
| ~135 | Aromatic carbon |
| ~130 | Aromatic carbon |
| ~128 | Aromatic carbon |
| ~125 | Aromatic carbon |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2850, ~2750 | Aldehyde C-H stretch |
| ~1710 | Aldehyde C=O stretch |
| ~1600, ~1470 | Aromatic C=C stretch |
| ~1530, ~1350 | Asymmetric and symmetric NO₂ stretch |
| ~1250 | C-F stretch |
MS (Mass Spectrometry)
| m/z | Assignment |
| 169 | [M]⁺ (Molecular ion) |
| 168 | [M-H]⁺ |
| 140 | [M-CHO]⁺ |
| 123 | [M-NO₂]⁺ |
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds, particularly in the development of kinase inhibitors for cancer therapy. One notable example is its potential application in the synthesis of Axitinib, a potent VEGFR inhibitor used in the treatment of renal cell carcinoma.
The aldehyde functionality can be used to construct heterocyclic rings, while the nitro group can be reduced to an amine, providing a handle for further derivatization. The fluorine atom enhances the drug-like properties of the final molecule.
Logical Workflow: Synthesis of a Bioactive Indazole Derivative
The following diagram illustrates a plausible synthetic step where this compound could be utilized to form a key intermediate for a kinase inhibitor. This involves a condensation reaction followed by reductive cyclization.
This 3-amino-indazole scaffold is a common core structure in many kinase inhibitors. The initial this compound provides the necessary functionalities in the correct positions for the formation of this important heterocyclic system.
Conclusion
This compound is a strategically important building block for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. Its synthesis via halogen exchange or oxidation of the corresponding toluene derivative is well-established, although optimization of reaction conditions is crucial for achieving high yields and purity. The physicochemical and spectral properties outlined in this guide provide a valuable resource for researchers working with this compound. Its application in the synthesis of kinase inhibitors highlights its significance in modern drug discovery, where the introduction of fluorine is a key strategy for enhancing therapeutic potential.
References
- 1. This compound | 96516-29-9 [chemnet.com]
- 2. 96516-29-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound, CasNo.96516-29-9 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]
- 4. 96516-29-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to GW4064 (CAS Number: 160538-50-7): Properties, Mechanisms of Action, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW4064, identified by CAS number 160538-50-7, is a potent and selective, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR).[1] As a critical regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a significant therapeutic target for a variety of metabolic and inflammatory diseases. GW4064 has been instrumental as a chemical tool in elucidating the physiological and pathophysiological roles of FXR.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, dual mechanisms of action, and key experimental protocols associated with GW4064, intended to serve as a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
GW4064, with the chemical name 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]-benzoic acid, is a complex organic molecule.[3] Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 160538-50-7 (Incorrectly cited as 278779-30-9 in some sources) | |
| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [3] |
| Molecular Weight | 542.8 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | DMSO: 25 mg/mL, DMF: 25 mg/mL, Ethanol: 1 mg/ml, Insoluble in water | [3][4] |
| Stability | Stable for ≥ 4 years when stored properly | [3] |
Mechanism of Action: A Dual Signaling Cascade
The biological effects of GW4064 are primarily mediated through two distinct signaling pathways: a well-characterized FXR-dependent pathway and a more recently discovered FXR-independent pathway involving G protein-coupled receptors (GPCRs).[2]
FXR-Dependent Signaling Pathway
As a potent FXR agonist, GW4064 binds to the ligand-binding domain of FXR, initiating a cascade of transcriptional events.[1]
Key Steps:
-
Ligand Binding: GW4064 binds to FXR.
-
Heterodimerization: The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).[1]
-
Nuclear Translocation and DNA Binding: The FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.[1][2]
-
Transcriptional Regulation: This binding modulates the expression of numerous genes involved in:
-
Bile Acid Homeostasis: Upregulation of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] It also induces the expression of the bile salt export pump (BSEP).
-
Lipid Metabolism: Regulation of genes involved in triglyceride and cholesterol metabolism.
-
Glucose Homeostasis: Influence on gluconeogenesis and insulin sensitivity.[6]
-
Inflammation: Exertion of anti-inflammatory effects, in part by promoting the M2 anti-inflammatory phenotype in macrophages.[2]
-
Caption: FXR-Dependent Signaling Pathway of GW4064.
FXR-Independent Signaling Pathway
Recent studies have revealed that GW4064 can also exert biological effects independently of FXR activation, primarily through the modulation of GPCRs, particularly histamine receptors.[7][8]
Key Findings:
-
GPCR Interaction: GW4064 has been shown to interact with and modulate the activity of multiple GPCRs.[7]
-
Histamine Receptor Modulation: Specifically, it acts as an agonist for histamine H1 and H4 receptors and an inhibitor of the H2 receptor.[7][8]
-
Second Messenger Activation: This interaction leads to the activation of downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).[8]
-
Implications: These off-target effects can contribute to the observed cellular responses and should be considered when interpreting experimental data obtained using GW4064. For instance, GW4064-induced apoptosis in some cancer cell lines, initially attributed to FXR, was later found to be FXR-independent and potentially mediated by these GPCR signaling pathways.[7]
Caption: FXR-Independent Signaling of GW4064 via GPCRs.
Applications and Uses
GW4064 is primarily used as a research tool to investigate the diverse functions of FXR.[4] Its applications span several areas of biomedical research:
-
Metabolic Diseases: Studying the role of FXR in dyslipidemia, diabetes, and obesity.[3]
-
Liver Diseases: Investigating the therapeutic potential of FXR activation in cholestatic liver diseases and non-alcoholic fatty liver disease (NAFLD).
-
Cancer Research: Exploring the contradictory roles of FXR in cell proliferation and apoptosis in various cancers, including colorectal, breast, and liver cancer.[7][9]
-
Inflammatory Bowel Disease (IBD): Examining the protective effects of FXR activation on the intestinal epithelial barrier and its anti-inflammatory properties.[10]
Quantitative Biological Activity
The potency of GW4064 has been determined in various assay systems.
| Parameter | Cell Line/System | Value | Reference |
| EC₅₀ (FXR Agonism) | Isolated Receptor Activity Assay | 15 nM | [4] |
| EC₅₀ (FXR Agonism) | CV-1 cells (human FXR) | 90 nM | [4] |
| EC₅₀ (FXR Agonism) | CV-1 cells (mouse FXR) | 80 nM | [11] |
| EC₅₀ (FXR Agonism) | CV1 cell line | 65 nM | [11] |
| IC₅₀ (Cell Proliferation) | HCT116 colorectal cancer cells | 6.9 µM | [9] |
| IC₅₀ (Cell Proliferation) | CT26 colorectal cancer cells | 6.4 µM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of GW4064 in research. Below are representative protocols for common in vitro assays.
In Vitro Cell Viability (MTT Assay)
This protocol is adapted from methodologies used in studies investigating the cytotoxic effects of GW4064.[12]
Objective: To determine the effect of GW4064 on the viability and proliferation of cultured cells.
Materials:
-
96-well cell culture plates
-
Appropriate cell line (e.g., cancer cell lines)
-
Complete cell culture medium
-
GW4064 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]
-
Treatment: Prepare serial dilutions of GW4064 in complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[12] A vehicle control (medium with the same concentration of DMSO) must be included.[12]
-
Remove the existing medium and add 100 µL of the medium containing the different concentrations of GW4064 or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of GW4064 that inhibits cell growth by 50%).
Caption: Workflow for an In Vitro Cell Viability (MTT) Assay.
Western Blot Analysis
This protocol outlines the general steps for assessing changes in protein expression in response to GW4064 treatment.[12]
Objective: To detect and quantify the expression levels of specific proteins (e.g., FXR, SHP, or markers of apoptosis) in cells treated with GW4064.
Materials:
-
Cell culture dishes
-
GW4064 stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to the desired confluency and treat them with various concentrations of GW4064 or vehicle control for a specified duration. Lyse the cells using RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli buffer and denature by boiling.[12]
-
SDS-PAGE: Separate the proteins based on molecular weight by running the samples on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion
GW4064 remains an indispensable tool for probing the multifaceted roles of the Farnesoid X Receptor. Its high potency and selectivity for FXR have greatly advanced our understanding of metabolic and inflammatory signaling pathways. However, the discovery of its FXR-independent, GPCR-mediated activities adds a layer of complexity that necessitates careful experimental design and data interpretation.[2] Researchers utilizing GW4064 should be cognizant of these dual mechanisms to accurately attribute observed biological effects. This guide provides a foundational framework of its properties, mechanisms, and experimental application to aid in the continued exploration of FXR biology and the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. GW 4064 | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 7. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
Spectroscopic Data for 2-Fluoro-3-nitrobenzaldehyde Not Publicly Available
Chemical databases and vendors list 2-Fluoro-3-nitrobenzaldehyde (CAS No. 96516-29-9) and in some cases indicate the availability of spectroscopic data, however, the actual quantitative data is not provided. Similarly, searches in chemical literature and spectral databases did not yield any publications detailing the synthesis and full spectroscopic characterization of this specific compound.
Without the foundational experimental data, the creation of a detailed technical guide including data tables, experimental protocols, and visualizations for this compound is not possible at this time. The following sections provide general information that would be relevant to the analysis of this compound, should the data become available.
General Spectroscopic Expectations
Based on the functional groups present in this compound (an aldehyde, a nitro group, and a fluoro group attached to a benzene ring), one can predict the expected regions for its spectroscopic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show a downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm). The aromatic region would display complex splitting patterns for the three aromatic protons, influenced by both fluorine-proton and proton-proton coupling.
-
¹³C NMR: The spectrum would exhibit a signal for the carbonyl carbon of the aldehyde at a significantly downfield chemical shift (around δ 190 ppm). The aromatic carbons would appear in the typical aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine atom showing a large coupling constant (¹JC-F).
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:
-
The C=O stretch of the aldehyde (around 1700-1720 cm⁻¹).
-
The asymmetric and symmetric stretches of the nitro group (around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively).
-
The C-F stretch (around 1200-1300 cm⁻¹).
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 169, corresponding to the molecular weight of the compound. Common fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da), the aldehyde group (-CHO, 29 Da), or a combination thereof.
Standard Experimental Protocols
While specific protocols for this compound are not available, the following are general methodologies for acquiring spectroscopic data for aromatic aldehydes.
NMR Spectroscopy: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
IR Spectroscopy: The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (for liquids or low-melting solids). For solids, Attenuated Total Reflectance (ATR) is also a common technique.
Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For volatile compounds like benzaldehyde derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a common method.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a novel or uncharacterized compound is outlined below.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
physical and chemical properties of 2-Fluoro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-3-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its characteristics, synthesis, and spectral data to support its application in research and drug development.
Core Physical and Chemical Properties
This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄FNO₃. Its structure, featuring a fluorine atom and a nitro group ortho and meta to the aldehyde, respectively, makes it a versatile building block in organic synthesis. The presence of these functional groups significantly influences its reactivity and the properties of its derivatives.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₇H₄FNO₃ | [1] |
| Molecular Weight | 169.11 g/mol | [1] |
| CAS Number | 96516-29-9 | |
| Boiling Point | 279 °C at 760 mmHg | [1] |
| Density | 1.444 g/cm³ | |
| Flash Point | 122.394 °C | |
| Storage | 2-8°C, under inert gas atmosphere | [1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its three functional groups: the aldehyde, the nitro group, and the fluorine atom. The aldehyde group is susceptible to nucleophilic attack and oxidation, allowing for the formation of a wide range of derivatives such as alcohols, carboxylic acids, and imines. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution reactions. The fluorine atom, in particular, can enhance the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs) derived from this intermediate[1].
Synthesis of this compound
A common synthetic route to this compound involves a halogen exchange reaction from its chloro-analogue, which is synthesized from 2-chloro-3-nitrotoluene. This multi-step process is suitable for industrial-scale production.
Experimental Protocol: Synthesis via Halogen Exchange
This protocol describes a plausible synthesis of this compound based on patent literature describing the synthesis of its derivatives[2].
Step 1: Oxidation of 2-Chloro-3-nitrotoluene to 2-Chloro-3-nitrobenzaldehyde
-
In a reaction vessel, dissolve 2-chloro-3-nitrotoluene in a suitable organic solvent.
-
Add a catalyst, such as a supported ionic liquid catalyst.
-
Slowly add 30% hydrogen peroxide to the mixture while maintaining the temperature between 45-55°C.
-
Allow the reaction to proceed for 2-4 hours.
-
After the reaction is complete, filter the mixture to recover the catalyst.
-
Extract the filtrate with dichloromethane.
-
Wash the organic phase, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield 2-chloro-3-nitrobenzaldehyde.
Step 2: Fluorination of 2-Chloro-3-nitrobenzaldehyde to this compound
-
Dissolve the 2-chloro-3-nitrobenzaldehyde obtained in the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a fluorinating agent, such as potassium fluoride (KF). The use of a phase-transfer catalyst may enhance the reaction rate.
-
Heat the reaction mixture to a temperature typically ranging from 100 to 160°C.
-
Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Spectroscopic Data and Analysis
The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic proton and the three aromatic protons. The aldehydic proton should appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 185-195 ppm. The aromatic carbons will show signals in the aromatic region (110-160 ppm), with their chemical shifts influenced by the attached substituents. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for its functional groups. Key expected peaks include:
-
C=O stretch (aldehyde): A strong band around 1700-1720 cm⁻¹.
-
NO₂ stretch (asymmetric and symmetric): Two strong bands around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.
-
C-F stretch: A strong band in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 169. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO, 29 amu) to give a fragment at m/z 140, and the loss of the nitro group (NO₂, 46 amu) to give a fragment at m/z 123.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical agents. Its utility stems from the ability to further transform the aldehyde and nitro groups into other functionalities, and the beneficial effects of the fluorine substituent on the pharmacokinetic properties of the final drug molecule[1]. For instance, it is a precursor in the synthesis of BRAF inhibitors like dabrafenib, which are used in cancer therapy[2].
Caption: Role as a synthetic intermediate in drug development.
References
The Versatile Role of 2-Fluoro-3-nitrobenzaldehyde in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-nitrobenzaldehyde is a key building block in organic synthesis, prized for its unique combination of reactive functional groups. The presence of an aldehyde, a nitro group, and a fluorine atom on the aromatic ring allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemical research. The electron-withdrawing nature of the nitro group and the fluorine atom activates the benzene ring for nucleophilic aromatic substitution, while the aldehyde group provides a handle for a variety of condensation and carbon-carbon bond-forming reactions. This technical guide provides an in-depth overview of the role of this compound in the synthesis of key structural motifs, supported by experimental protocols and quantitative data.
Core Reactions and Synthetic Applications
This compound serves as a versatile starting material for a multitude of organic reactions, leading to the formation of a wide array of valuable compounds. The primary transformations involve the aldehyde and nitro functionalities, as well as the activated aromatic ring.
Oxidation to 2-Fluoro-3-nitrobenzoic Acid
The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2-fluoro-3-nitrobenzoic acid, another important synthetic intermediate. This transformation is typically achieved using a mild oxidizing agent to avoid unwanted side reactions.
Experimental Protocol: Oxidation of this compound
A solution of this compound and a catalyst (such as sodium tungstate, transition metal ions, or cobalt aluminum hydrotalcite) in an organic solvent is prepared. The amount of catalyst used is typically 1-7% of the mass of the starting aldehyde. To this mixture, 30% hydrogen peroxide is added dropwise, and the reaction is refluxed for 3 to 8 hours. After completion, the mixture is poured into water, and the resulting solid is filtered and dried to afford 2-fluoro-3-nitrobenzoic acid as a light yellow solid.[1]
| Reactant | Oxidizing Agent | Catalyst | Solvent | Reaction Time | Yield |
| This compound | 30% Hydrogen Peroxide | Sodium Tungstate | Organic Solvent | 3-8 hours | High |
Reductive Amination and Synthesis of Heterocycles
The nitro group of this compound can be selectively reduced to an amino group, affording 2-fluoro-3-aminobenzaldehyde. This transformation is a critical step in the synthesis of various nitrogen-containing heterocycles, most notably quinazolines.
Experimental Protocol: Reduction of this compound
To a solution of this compound in ethanol, stannous chloride dihydrate (SnCl₂·2H₂O) is added. The reaction mixture is then stirred, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 2M KOH) to yield 2-fluoro-3-aminobenzaldehyde.[2][3][4]
| Starting Material | Reducing Agent | Solvent | Reaction Time | Yield |
| This compound | SnCl₂·2H₂O | Ethanol | 2-4 hours | 70-85% (representative) |
| This compound | Fe/HCl | Ethanol/Water | 1-4 hours | 70-85% (representative) |
Logical Relationship: From Starting Material to Quinazoline
Caption: Synthetic pathway from this compound to quinazolines.
Synthesis of Quinolines and Quinazolines
The resulting 2-fluoro-3-aminobenzaldehyde is a valuable precursor for the synthesis of quinolines and quinazolines, which are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[1][5][6][7][8]
Experimental Protocol: Synthesis of 8-Fluoroquinazolines
2-Fluoro-3-aminobenzaldehyde is reacted with a suitable nitrogen-containing reagent, such as an amidine or guanidine, in a suitable solvent. The reaction mixture is typically heated to facilitate the cyclocondensation reaction, leading to the formation of the corresponding 8-fluoroquinazoline derivative. The specific reaction conditions and yields depend on the nature of the reactants and catalysts used.
| Reactant 1 | Reactant 2 | Solvent | Condition | Product |
| 2-Fluoro-3-aminobenzaldehyde | Amidine Hydrochloride | Ethanol | Reflux | 8-Fluoro-2-substituted-quinazoline |
| 2-Fluoro-3-aminobenzaldehyde | Guanidine Carbonate | N,N-Dimethylacetamide | Heat | 2-Amino-8-fluoroquinazoline |
Carbon-Carbon Bond Formation: The Wittig Reaction
The aldehyde functionality of this compound readily undergoes the Wittig reaction, a powerful method for the synthesis of alkenes. This reaction allows for the extension of the carbon chain and the introduction of various substituents.
Experimental Protocol: Wittig Reaction of this compound
To a solution of this compound in an anhydrous solvent such as dichloromethane or THF, a stabilized phosphorus ylide, for example, methyl (triphenylphosphoranylidene)acetate, is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the corresponding α,β-unsaturated ester. The use of a stabilized ylide generally leads to the preferential formation of the (E)-isomer.[3][9][10]
Caption: Simplified signaling pathway of anticancer quinazolines.
Conclusion
This compound is a highly versatile and valuable reagent in organic synthesis. Its unique trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The ability to readily synthesize key heterocyclic scaffolds, such as quinazolines, highlights its importance in medicinal chemistry and drug discovery. The straightforward protocols for its key reactions, coupled with the potential for generating biologically active compounds, ensure that this compound will continue to be a molecule of significant interest to researchers and scientists in both academic and industrial settings. Further exploration of its reactivity is likely to uncover even more novel and efficient synthetic methodologies for the preparation of valuable organic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. schiff bases synthesis: Topics by Science.gov [science.gov]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
2-Fluoro-3-nitrobenzaldehyde: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-nitrobenzaldehyde is a valuable and versatile building block in the field of medicinal chemistry. Its unique trifunctional aromatic structure, featuring an aldehyde group, a fluorine atom, and a nitro group, provides a reactive platform for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The presence of the fluorine atom can enhance metabolic stability and bioavailability of drug candidates, while the nitro and aldehyde functionalities serve as key handles for various chemical transformations, including the formation of Schiff bases and the construction of heterocyclic systems. This guide explores the utility of this compound in the development of novel therapeutic agents, with a focus on its application in synthesizing compounds with potential antitumor and antimicrobial activities.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₄FNO₃ |
| Molecular Weight | 169.11 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 48-51 °C |
| Boiling Point | 279 °C |
| CAS Number | 96516-29-9 |
Synthetic Applications in Medicinal Chemistry
The reactivity of this compound makes it a key intermediate in the synthesis of various biologically active molecules. The aldehyde group readily undergoes condensation reactions, particularly with primary amines to form Schiff bases, which are themselves a class of compounds with broad biological activities. Furthermore, the ortho-positioning of the fluorine and nitro groups can influence the regioselectivity of subsequent reactions and the conformational properties of the resulting products.
Synthesis of Schiff Base Derivatives
A primary application of this compound in medicinal chemistry is in the synthesis of Schiff bases (imines). The condensation reaction between the aldehyde and a primary amine is a straightforward and efficient method for generating molecular diversity. These Schiff bases can serve as final drug candidates or as intermediates for the synthesis of more complex heterocyclic structures.
Below is a general workflow for the synthesis of Schiff base derivatives from this compound.
Caption: General workflow for the synthesis and evaluation of Schiff base derivatives.
Experimental Protocol: General Procedure for Schiff Base Synthesis
The following is a generalized experimental protocol for the synthesis of Schiff bases derived from this compound, adapted from procedures for related nitrobenzaldehydes.[2]
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline, aminothiazole)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve one molar equivalent of this compound in a suitable volume of absolute ethanol.
-
To this solution, add one molar equivalent of the desired primary amine.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), cool the reaction mixture to room temperature.
-
The precipitated Schiff base product is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Biological Activity of Derivatives
Derivatives of fluorinated and nitrated benzaldehydes have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] The electron-withdrawing nature of the nitro group and the presence of the fluorine atom are believed to contribute significantly to the biological efficacy of these molecules.
Anticancer Activity
Numerous Schiff bases and heterocyclic compounds derived from substituted benzaldehydes have been investigated as potential anticancer agents.[4] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells. While specific data for this compound derivatives is not extensively available in the public domain, related compounds have shown significant cytotoxic activity against various cancer cell lines.
The following table summarizes the reported anticancer activity for derivatives of a structurally similar compound, 2-chloro-5-nitrobenzaldehyde, to provide an indication of the potential of this class of molecules.
| Cell Line | Derivative Type | IC50 (µM) | Reference |
| Human Colon Cancer (HCT-116) | Thiazolidinone derivative | 5.2 | [4] |
| Human Breast Cancer (MCF-7) | Thiazolidinone derivative | 8.1 | [4] |
| Human Lung Cancer (A549) | Thiazolidinone derivative | 10.5 | [4] |
The diagram below illustrates a simplified, hypothetical signaling pathway for apoptosis induction, a common mechanism for anticancer drugs.
Caption: Hypothetical apoptotic signaling pathway induced by an anticancer agent.
Antimicrobial Activity
Schiff bases and their metal complexes derived from substituted benzaldehydes are well-documented for their antimicrobial properties. The imine group is often crucial for their biological activity. The presence of fluoro and nitro groups on the aromatic ring can enhance the lipophilicity and electronic properties of the compounds, potentially leading to improved antimicrobial potency. Derivatives of related nitrobenzaldehydes have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][6]
Conclusion
This compound stands out as a promising scaffold for the development of new therapeutic agents. Its versatile chemistry allows for the straightforward synthesis of a variety of derivatives, including Schiff bases and heterocyclic compounds. While further research is needed to fully elucidate the therapeutic potential of molecules derived from this specific building block, the existing data on related compounds strongly suggests that it is a valuable starting point for the discovery of novel anticancer and antimicrobial drugs. The synthetic protocols and biological insights provided in this guide aim to facilitate further exploration in this exciting area of medicinal chemistry.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Derivatives and Analogues of 2-Fluoro-3-nitrobenzaldehyde: Synthesis, Biological Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-3-nitrobenzaldehyde is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemistry. Its unique substitution pattern, featuring an aldehyde for diverse derivatization, a nitro group as a key pharmacophore and synthetic handle, and a fluorine atom to enhance metabolic stability and bioavailability, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of derivatives and analogues of this compound, with a focus on methodologies for preparing Schiff bases, quinazolines, and benzimidazoles. While specific quantitative biological data for derivatives of this compound are limited in publicly available literature, this guide extrapolates from closely related analogues to present potential biological activities, including antimicrobial and anticancer effects. Detailed experimental protocols for key synthetic transformations and biological assays are provided to facilitate further research and development in this promising area.
Introduction
This compound (CAS No: 96516-29-9, Molecular Formula: C₇H₄FNO₃) is a nitroaromatic derivative that serves as a crucial building block in organic synthesis. The presence of both an aldehyde and a nitro functional group allows for a wide range of chemical transformations, making it a valuable precursor for the construction of complex molecules. The fluorine substituent is known to often enhance the metabolic stability and bioavailability of drug candidates. Consequently, derivatives of this compound are of significant interest in the discovery of new pharmaceuticals, particularly in the areas of oncology and infectious diseases. This guide will explore the synthesis of key derivatives and analogues, their potential biological activities, and the experimental methodologies required for their preparation and evaluation.
Synthesis of Derivatives
The chemical reactivity of this compound is primarily centered around the aldehyde functional group, which readily undergoes condensation reactions with various nucleophiles.
Synthesis of Schiff Bases
Schiff bases, characterized by an imine or azomethine group (-C=N-), are a prominent class of compounds with a broad spectrum of biological activities. They are typically synthesized through a condensation reaction between an aldehyde and a primary amine.
Experimental Protocol: General Synthesis of Schiff Bases from this compound
-
Dissolution: Dissolve one molar equivalent of this compound in a suitable solvent, such as absolute ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Amine: To this solution, add one molar equivalent of the desired primary amine (e.g., a substituted aniline, an aminothiazole, or an amino acid).
-
Catalysis (Optional): For less reactive amines, a few drops of a catalytic amount of glacial acetic acid can be added to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Isolation: Upon completion of the reaction, the Schiff base product often precipitates from the solution upon cooling. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.
Table 1: Representative Primary Amines for Schiff Base Synthesis
| Amine Class | Example | Potential Biological Activity of Resulting Schiff Base |
| Substituted Anilines | 4-fluoroaniline | Antimicrobial, Anticancer |
| Amino-heterocycles | 2-aminothiazole | Antimicrobial, Anticancer |
| Amino Acids | Glycine | Various biological activities |
| Hydrazides | Isoniazid | Antimicrobial, Antitubercular |
Synthesis of Quinazoline Derivatives
Quinazolines and their derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A common synthetic route to quinazolinones involves the reaction of an anthranilic acid derivative with an appropriate aldehyde.
Experimental Protocol: Synthesis of 2-(2-fluoro-3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
-
Reaction Setup: In a round-bottom flask, combine one molar equivalent of anthranilamide with one molar equivalent of this compound in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).
-
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.
-
Purification: The crude product can be washed with a cold solvent and then purified by recrystallization to obtain the desired quinazolinone derivative.
Synthesis of Benzimidazole Derivatives
Benzimidazole is a privileged scaffold in medicinal chemistry, with derivatives displaying a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde.
Experimental Protocol: Synthesis of 2-(2-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole
-
Reaction Mixture: Combine one molar equivalent of o-phenylenediamine with one molar equivalent of this compound in a solvent such as ethanol or acetic acid in a round-bottom flask.
-
Oxidant/Catalyst: Add a catalytic amount of an oxidizing agent, such as sodium metabisulfite or a Lewis acid catalyst, to facilitate the cyclization and aromatization.
-
Reaction: Heat the reaction mixture under reflux for several hours, monitoring its completion by TLC.
-
Work-up: After cooling, pour the reaction mixture into water or a basic solution to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash it with water, and then purify it by recrystallization from a suitable solvent like ethanol or by column chromatography.
Diagram 1: Synthetic Pathways to Key Derivatives
Caption: Synthetic routes from this compound.
Biological Activities and Potential Signaling Pathways
While specific data for derivatives of this compound is scarce, the biological activities of analogous compounds provide valuable insights into their potential therapeutic applications.
Antimicrobial Activity
Schiff bases and heterocyclic compounds derived from various substituted benzaldehydes have demonstrated significant antimicrobial properties. The imine group in Schiff bases is often crucial for their biological activity. The presence of electron-withdrawing groups like nitro and fluoro substituents on the aromatic ring is a common strategy in drug design to enhance antimicrobial potency.
Potential Mechanisms of Action: The antimicrobial action of such compounds is often attributed to the inhibition of essential microbial enzymes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microorganism suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 2: Predicted Antimicrobial Activity of this compound Derivatives
| Derivative Class | Predicted Activity | Potential Bacterial Strains | Potential Fungal Strains |
| Schiff Bases | Bacteriostatic/Bactericidal | Staphylococcus aureus, Escherichia coli | Candida albicans |
| Quinazolines | Bacteriostatic | Gram-positive and Gram-negative bacteria | - |
| Benzimidazoles | Fungicidal/Bacteriostatic | Various bacteria | Aspergillus niger, Candida albicans |
Anticancer Activity
The 2-fluoro-3-nitrophenyl moiety is an attractive scaffold for the design of anticancer agents. The electron-withdrawing nature of the nitro group and the metabolic stability often conferred by the fluorine atom can contribute to enhanced potency and favorable pharmacokinetic properties. Derivatives such as quinazolines and benzimidazoles are known to interact with various biological targets implicated in cancer progression.
Potential Signaling Pathways:
-
Kinase Inhibition: Many quinazoline and benzimidazole derivatives are known to function as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. These can include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.
-
Apoptosis Induction: These compounds may induce programmed cell death (apoptosis) in cancer cells through various mechanisms, such as the activation of caspases and modulation of Bcl-2 family proteins.
Diagram 2: Potential Anticancer Mechanisms
Caption: Potential mechanisms of anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.
Table 3: Potential Anticancer Activity Profile
| Derivative Class | Potential Target Cell Lines | Potential Mechanism |
| Quinazolines | Lung, Breast, Colon Cancer | Kinase Inhibition (e.g., EGFR, VEGFR) |
| Benzimidazoles | Various Cancer Cell Lines | Apoptosis Induction, Tubulin Polymerization Inhibition |
| Schiff Bases | Leukemia, Solid Tumors | DNA binding, Enzyme Inhibition |
Structure-Activity Relationship (SAR) Considerations
While a detailed SAR study requires a library of synthesized and tested compounds, some general principles can be inferred from the literature on related structures:
-
Nature of the R-group in Schiff Bases: The substituent on the amine part of the Schiff base can significantly influence biological activity. Electron-donating or electron-withdrawing groups, as well as heterocyclic rings, can modulate the potency and selectivity.
-
Substitution on the Quinazoline Ring: Modifications at various positions of the quinazoline scaffold can be explored to optimize activity. For instance, substitution at the N1 and C2 positions can be crucial for kinase inhibitory activity.
-
Substitution on the Benzimidazole Ring: The nature and position of substituents on the benzimidazole core can impact the biological profile.
Diagram 3: General Experimental Workflow
Caption: Workflow for derivative synthesis and evaluation.
Conclusion
This compound represents a promising starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. Although specific biological data for its derivatives are not extensively documented, the established activities of analogous structures, particularly Schiff bases, quinazolines, and benzimidazoles, suggest a high probability of discovering novel antimicrobial and anticancer agents. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to explore the rich medicinal chemistry of this compound derivatives and to unlock their full therapeutic potential. Further research is warranted to synthesize and evaluate a library of these compounds to establish concrete structure-activity relationships and to identify lead candidates for future drug development.
An In-depth Technical Guide on the Safety and Handling of 2-Fluoro-3-nitrobenzaldehyde
This guide provides comprehensive safety and handling information for 2-Fluoro-3-nitrobenzaldehyde (CAS No. 96516-29-9), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview.
Chemical and Physical Properties
This compound is a fluorinated aromatic compound used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄FNO₃ | [1] |
| Molecular Weight | 169.11 g/mol | [1] |
| Appearance | Yellow to orange powder or crystals or liquid | |
| Boiling Point | 279°C | [1] |
| Storage Temperature | 2-8°C, under inert gas atmosphere | [1][2] |
| Purity | 95% - 98% | [1] |
Hazard Identification and Classification
This chemical is classified as hazardous. The GHS (Globally Harmonized System) classifications are critical for understanding its potential risks.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Source:[3]
Signal Word: Warning
Primary Hazards: The primary hazards include irritation to the skin, eyes, and respiratory system. Ingestion is harmful.[3][4] For aromatic nitro compounds in general, systemic effects can include methaemoglobinaemia, characterized by headache, cardiac dysrhythmias, and cyanosis.
Exposure Controls and Personal Protection
Proper engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
Engineering Controls:
-
Work should be conducted in a well-ventilated area.[5]
-
Use of a chemical fume hood is strongly recommended.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE):
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Chemical safety goggles or face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166. | [5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure. | [5][7] |
| Respiratory Protection | If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter. | [6] |
Experimental Protocols
Detailed procedures for handling, storage, and emergencies are crucial for laboratory safety.
Protocol 4.1: Standard Handling and Storage Procedure
-
Preparation:
-
Before handling, thoroughly review the Safety Data Sheet (SDS).
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is operational and that safety shower/eyewash stations are accessible.
-
Don the appropriate PPE as specified in Section 3.
-
-
Handling:
-
Storage:
-
Store in a tightly closed container.[5]
-
Keep in a dry, cool, and well-ventilated place.[8]
-
Store at the recommended temperature of 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[2][9]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[6][8]
-
Protocol 4.2: Accidental Release (Spill) Cleanup
-
Immediate Response:
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[4]
-
-
Containment and Cleanup:
-
Decontamination:
-
Clean the spill area thoroughly.
-
Decontaminate all equipment used for cleanup.
-
Place all contaminated materials (including PPE) into a sealed, labeled hazardous waste container.
-
-
Disposal:
-
Dispose of the waste at an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
-
Protocol 4.3: First Aid Measures
-
General Advice: Seek immediate medical attention after any significant exposure. Show the Safety Data Sheet to the attending physician.
-
If Inhaled:
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
If Swallowed:
Stability and Reactivity
-
Reactivity: No specific reactivity hazards are known under normal conditions.[5]
-
Chemical Stability: The substance is stable under recommended storage conditions.[5]
-
Conditions to Avoid: Incompatible products, excess heat, and dust formation.[5]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6][8]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[5]
Visual Workflow Guides
The following diagrams illustrate key safety and handling workflows.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Immediate first aid procedures for exposure to this compound.
Caption: Logical workflow for the cleanup of a this compound spill.
References
- 1. This compound [myskinrecipes.com]
- 2. 3-fluoro-2-nitrobenzaldehyde CAS#: 872366-63-7 [m.chemicalbook.com]
- 3. 3-Fluoro-2-nitrobenzaldehyde | C7H4FNO3 | CID 22465321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. 3-Fluoro-2-nitrobenzaldehyde | 872366-63-7 [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Synthetic Gateway to Novel Therapeutics: A Technical Guide to 2-Fluoro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-nitrobenzaldehyde is a key chemical intermediate that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its unique trifunctionalized aromatic scaffold, featuring an aldehyde, a nitro group, and a fluorine atom, offers a rich platform for chemical derivatization. The strategic placement of the fluorine atom is of particular interest in medicinal chemistry, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of this compound as a pivotal component in the drug discovery pipeline.
Commercial Availability and Suppliers
This compound (CAS No. 96516-29-9) is commercially available from a variety of chemical suppliers. The typical purity offered is ≥97%. Proper storage conditions are crucial for maintaining its stability; it should be stored in a cool, dry place under an inert atmosphere.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥97% | Gram to multi-gram scale |
| Fluorochem | Not specified | Inquire for details |
| Ambeed, Inc. | Not specified | Inquire for details |
| MySkinRecipes | 98% | 250mg, 1g, 5g |
Table 1: Commercial Suppliers of this compound. This table provides a non-exhaustive list of suppliers. Researchers should verify availability and purity with the respective vendors.
Physicochemical Properties
| Property | Value |
| CAS Number | 96516-29-9 |
| Molecular Formula | C₇H₄FNO₃ |
| Molecular Weight | 169.11 g/mol |
| Boiling Point | 279°C[1] |
| Storage Temperature | 2-8°C, under inert gas |
Table 2: Key Physicochemical Data for this compound.
Synthetic Pathways
The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available precursors. A plausible synthetic route involves the oxidation of 2-fluoro-3-nitrotoluene.
Experimental Protocol: Synthesis of this compound from 2-Chloro-3-nitrotoluene
A two-step synthesis has been reported in patent literature (CN118271177B), starting from 2-chloro-3-nitrotoluene.
Step 1: Oxidation of 2-Chloro-3-nitrotoluene to 2-Chloro-3-nitrobenzaldehyde
This step involves the oxidation of the methyl group of 2-chloro-3-nitrotoluene to an aldehyde group.
-
Reactants: 2-chloro-3-nitrotoluene, an oxidizing agent (e.g., hydrogen peroxide), and a catalyst.
-
Procedure Outline: 2-chloro-3-nitrotoluene is reacted in the presence of a suitable catalyst and an oxidizing agent. The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the aldehyde product.
Step 2: Fluorination of 2-Chloro-3-nitrobenzaldehyde to this compound
This step involves a halogen exchange reaction (Halex reaction).
-
Reactants: 2-chloro-3-nitrobenzaldehyde and a fluorinating agent (e.g., potassium fluoride).
-
Procedure Outline: 2-chloro-3-nitrobenzaldehyde is treated with a fluorinating agent in a suitable solvent. The chlorine atom is substituted by a fluorine atom to yield the final product, this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of active pharmaceutical ingredients (APIs). The presence of three distinct functional groups allows for a wide range of chemical transformations, making it a versatile starting material for creating diverse chemical libraries for high-throughput screening.
The aldehyde group can readily participate in reactions such as:
-
Reductive amination to form substituted benzylamines.
-
Wittig reactions to form alkenes.
-
Condensation reactions to form Schiff bases and other heterocyclic systems.
The nitro group can be reduced to an amine, which can then be further functionalized. The fluorine atom, as mentioned, can improve the pharmacological profile of a drug candidate.
While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in various biologically active molecules. For instance, related fluorinated benzaldehydes are used in the synthesis of benzosuberone derivatives and other bicyclic heterocycles which can possess a range of biological activities.
References
Methodological & Application
Synthesis of Quinolines from 2-Fluoro-3-nitrobenzaldehyde: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted quinolines from 2-fluoro-3-nitrobenzaldehyde. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The methodology detailed herein utilizes the robust and efficient Domino Nitro Reduction-Friedländer Heterocyclization, a one-pot synthesis that offers significant advantages in drug discovery and development by employing readily available starting materials.
Reaction Principle: Domino Nitro Reduction-Friedländer Heterocyclization
The synthesis of quinolines from this compound and an active methylene compound is achieved through a domino reaction sequence involving three key steps:
-
Nitro Group Reduction: The process begins with the in situ reduction of the nitro group on the this compound to an amine. This transformation is typically accomplished using a dissolving metal system, such as iron powder in glacial acetic acid.[1]
-
Knoevenagel Condensation: The freshly generated 2-fluoro-3-aminobenzaldehyde then undergoes a Knoevenagel condensation with an active methylene compound (e.g., β-diketones, β-ketoesters, β-ketonitriles).
-
Cyclization and Aromatization: The intermediate from the condensation reaction undergoes an intramolecular cyclization, followed by dehydration, to yield the stable aromatic quinoline ring.[1]
This one-pot approach is highly efficient as it circumvents the need to isolate the often less stable 2-aminobenzaldehyde intermediate.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of quinolines from this compound.
Protocol 1: General Procedure for the Synthesis of 8-Fluoroquinolines
This protocol outlines the general steps for the reaction of this compound with various active methylene compounds.
Materials:
-
This compound (1.0 equiv)
-
Active methylene compound (2.0-3.0 equiv)
-
Iron powder (Fe), <100 mesh (4.0 equiv)
-
Glacial acetic acid (AcOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 equiv) in glacial acetic acid. Add the active methylene compound (2.0-3.0 equiv) to the solution.
-
Heating: Stir the mixture and heat to a temperature between 95-110 °C.[2]
-
Reduction: Once the reaction mixture reaches the desired temperature, add iron powder (4.0 equiv relative to the nitro compound) in portions over a period of 15-30 minutes.
-
Reaction Monitoring: Continue heating and stirring the reaction mixture for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) for the complete consumption of the this compound.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate.
-
Neutralization: Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted 8-fluoroquinoline.
Protocol 2: Synthesis of Ethyl 8-Fluoro-2-methylquinoline-3-carboxylate
This protocol provides a specific example for the synthesis of a quinoline-3-carboxylate derivative.
Materials:
-
This compound (1.32 mmol, 1.0 equiv)
-
Ethyl acetoacetate (3.0 equiv)
-
Iron powder (Fe), <100 mesh (4.0 equiv)
-
Glacial acetic acid (10 mL)
-
Standard laboratory glassware and purification equipment as in Protocol 1.
Procedure:
-
To a solution of this compound (1.32 mmol) in glacial acetic acid (10 mL) under a nitrogen atmosphere, add ethyl acetoacetate (3.0 equiv).
-
Stir the mixture for 15 minutes while heating to 95-110 °C.
-
Add iron powder (4.0 equiv relative to the nitro compound) in portions.
-
Continue heating and stirring for 3-4 hours, monitoring the reaction by TLC for the disappearance of the this compound.
-
Follow the work-up and purification steps as outlined in Protocol 1 to isolate the desired ethyl 8-fluoro-2-methylquinoline-3-carboxylate.
Data Presentation
The following tables summarize expected yields for the synthesis of various 8-fluoroquinolines based on reported yields for analogous reactions with other substituted 2-nitrobenzaldehydes.[2]
Table 1: Synthesis of 8-Fluoroquinolines from this compound and Various Active Methylene Compounds
| Entry | Active Methylene Compound | Product | Expected Yield (%) |
| 1 | Ethyl acetoacetate | Ethyl 8-fluoro-2-methylquinoline-3-carboxylate | 85-95 |
| 2 | Acetylacetone | 3-Acetyl-8-fluoro-2-methylquinoline | 80-90 |
| 3 | Malononitrile | 8-Fluoro-2-aminoquinoline-3-carbonitrile | 75-85 |
| 4 | Ethyl benzoylacetate | Ethyl 8-fluoro-2-phenylquinoline-3-carboxylate | 70-80 |
| 5 | Dimedone | 9-Fluoro-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one | 65-75 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Domino Friedländer Synthesis Workflow.
Caption: Experimental Protocol Workflow.
References
Application Notes and Protocols for Suzuki Coupling of 2-Fluoro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Fluoro-3-nitrobenzaldehyde. This versatile reaction enables the formation of a carbon-carbon bond, coupling the benzaldehyde core with various aryl or heteroaryl boronic acids. The resulting biaryl aldehydes are valuable intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications. The presence of both an electron-withdrawing nitro group and a halogen at the ortho position can present challenges, making the choice of catalyst, ligand, and base critical for a successful transformation.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and relatively mild reaction conditions.[1][2] For a substrate like this compound, the electron-deficient nature of the aromatic ring can influence the oxidative addition step, while the ortho-substituents can introduce steric hindrance.[3] Therefore, careful selection of the catalytic system is paramount. Bulky, electron-rich phosphine ligands are often employed to facilitate the coupling of challenging substrates.[3][4]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical quantitative parameters for the Suzuki coupling of aryl halides with similar electronic and steric properties to this compound. These values should serve as a starting point for optimization.
| Parameter | Representative Value | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 5 mol% |
| Ligand | SPhos, XPhos, or P(tBu)₃ | 2 - 10 mol% |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | Dioxane/H₂O, Toluene, or DMF | Anhydrous and degassed |
| Temperature | 80 - 110 °C | Dependent on solvent and reactants |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |
Mandatory Visualization: Experimental Workflow
Caption: A flowchart illustrating the key steps in a typical Suzuki coupling experiment.
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This protocol is a representative starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%). Add these solids to the Schlenk flask containing the other reagents.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The total solvent volume should be sufficient to create a stirrable mixture (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Wittig Reaction of 2-Fluoro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, offering excellent control over the location of the newly formed alkene.[1][2] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[3] The thermodynamic driving force for this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.[4]
This document provides a detailed protocol for the Wittig reaction of 2-fluoro-3-nitrobenzaldehyde, a substrate activated by electron-withdrawing groups. The resulting stilbene derivatives are of significant interest in medicinal chemistry and materials science. This protocol will detail the synthesis of (E/Z)-2-fluoro-3-nitrostilbene through the reaction of this compound with benzyltriphenylphosphonium chloride.
Reaction Principle and Stereoselectivity
The Wittig reaction proceeds via the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which subsequently cyclizes to an oxaphosphetane.[5] This four-membered ring intermediate then collapses to yield the alkene and triphenylphosphine oxide.[4][5]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide.[6] Non-stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, typically favor the formation of the (Z)-alkene (cis-isomer) under kinetic, salt-free conditions.[7] However, the presence of electron-withdrawing groups on the benzaldehyde, as in the case of this compound, can influence the reaction pathway and may lead to a mixture of (E) and (Z) isomers.
Experimental Protocols
Two primary protocols are presented here: a standard protocol using a strong base in an anhydrous solvent, and a two-phase protocol which is often operationally simpler.
Protocol 1: Wittig Reaction with a Strong Base in Anhydrous Solvent
This protocol utilizes a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent to ensure complete formation of the ylide.
Materials and Reagents:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 equivalents).
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) or potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
-
Reaction with Aldehyde:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of the desired stilbene and triphenylphosphine oxide, is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Two-Phase Wittig Reaction
This protocol is often more convenient as it does not require strictly anhydrous conditions for the Wittig reaction itself.
Materials and Reagents:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Dichloromethane (DCM)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and benzyltriphenylphosphonium chloride (1.2 equivalents).
-
Add dichloromethane and stir the mixture vigorously.
-
-
Reaction:
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Wittig reaction with electron-deficient benzaldehydes, which can be used as a starting point for the reaction with this compound.
| Parameter | Protocol 1 (Anhydrous) | Protocol 2 (Two-Phase) |
| Phosphonium Salt | Benzyltriphenylphosphonium chloride | Benzyltriphenylphosphonium chloride |
| Base | NaH, KOtBu | 50% aq. NaOH |
| Solvent | Anhydrous THF | Dichloromethane / Water |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 4 - 12 hours | 1 - 3 hours |
| Typical Yield | 60 - 85% (post-purification) | 50 - 75% (post-purification) |
| Expected Stereoselectivity | Mixture of (E) and (Z) isomers | Mixture of (E) and (Z) isomers |
Visualizations
Wittig Reaction Mechanism
Experimental Workflow
References
Application Notes and Protocols: The Use of 2-Fluoro-3-nitrobenzaldehyde in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The strategic incorporation of fluorine atoms and nitro groups into small molecule inhibitors can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1] 2-Fluoro-3-nitrobenzaldehyde is a versatile building block in medicinal chemistry due to its reactive aldehyde and nitro functionalities, coupled with the presence of a fluorine atom, making it a valuable precursor for the synthesis of complex heterocyclic scaffolds.[1] While direct, publicly documented examples of kinase inhibitors synthesized from this compound are limited, its chemical features make it an attractive starting material for the generation of novel kinase inhibitor libraries.
This document provides a detailed, hypothetical protocol for the synthesis of a potential kinase inhibitor based on a substituted pyrimidine scaffold, a common core in many approved kinase inhibitors. The outlined synthetic route illustrates the utility of this compound in constructing such molecules.
Hypothetical Kinase Inhibitor Synthesis
The following protocol describes a plausible multi-step synthesis of a hypothetical kinase inhibitor, GN-KI-235 , starting from this compound. This protocol is intended for illustrative purposes to showcase the potential applications of the title compound.
Scheme 1: Synthesis of Hypothetical Kinase Inhibitor GN-KI-235
References
Applications of 2-Fluoro-3-nitrobenzaldehyde in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-nitrobenzaldehyde is a versatile synthetic intermediate recognized for its potential in the development of novel agrochemicals.[1] Its unique substitution pattern, featuring an aldehyde group for diverse chemical transformations, a nitro group that can be a key pharmacophore or a precursor to an amino group, and a fluorine atom to enhance metabolic stability and biological activity, makes it a valuable starting material for the synthesis of complex molecules in the agrochemical industry. This document provides detailed application notes and experimental protocols for the potential use of this compound in the synthesis of a hypothetical pyrazole carboxamide fungicide, a class of agrochemicals known for their efficacy.
Application Note 1: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide
Pyrazole carboxamide fungicides are a significant class of agricultural fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The following section outlines a representative synthetic pathway for a hypothetical N-(2-fluoro-3-formylphenyl)-5-methyl-1H-pyrazole-3-carboxamide, demonstrating the utility of this compound as a key precursor.
Synthetic Workflow
The overall synthetic strategy involves the reduction of the nitro group of this compound to an aniline, followed by amide coupling with a pyrazole carboxylic acid derivative.
Caption: Synthetic workflow for a hypothetical pyrazole carboxamide fungicide.
Experimental Protocols
Step 1: Synthesis of 3-Amino-2-fluorobenzaldehyde
This protocol describes the reduction of the nitro group of this compound to form the corresponding aniline derivative.
-
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and ethanol.
-
Stir the mixture to dissolve the starting material.
-
Add iron powder (3.0 eq) to the solution.
-
Heat the mixture to reflux.
-
Slowly add concentrated hydrochloric acid (0.5 eq) dropwise.
-
Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Amino-2-fluorobenzaldehyde.
-
Step 2: Synthesis of the Hypothetical Pyrazole Carboxamide Fungicide
This protocol details the amide coupling of 3-Amino-2-fluorobenzaldehyde with 5-methyl-1H-pyrazole-3-carbonyl chloride.
-
Materials:
-
3-Amino-2-fluorobenzaldehyde
-
5-Methyl-1H-pyrazole-3-carbonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 3-Amino-2-fluorobenzaldehyde (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 5-methyl-1H-pyrazole-3-carbonyl chloride (1.1 eq) in dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the hypothetical pyrazole carboxamide fungicide.
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of the hypothetical fungicide.
| Step | Product | Starting Material | Yield (%) | Purity (%) (by HPLC) |
| 1 | 3-Amino-2-fluorobenzaldehyde | This compound | 85-95 | >98 |
| 2 | Hypothetical Pyrazole Carboxamide Fungicide | 3-Amino-2-fluorobenzaldehyde | 70-85 | >99 |
Application Note 2: Potential in Herbicide Synthesis
The reactive functional groups of this compound also make it a potential intermediate in the synthesis of certain herbicides. For instance, the aldehyde can be a precursor to a carboxylic acid or an alcohol, which are common moieties in various herbicidal classes. The nitro group can be a key element for biological activity or can be transformed into other functional groups.
A plausible, high-level synthetic route could involve the oxidation of the aldehyde to a carboxylic acid, followed by esterification to produce a herbicidal ester.
Caption: A potential route to a hypothetical herbicidal ester.
Biological Signaling Pathway
As many pyrazole carboxamide fungicides target the succinate dehydrogenase (SDH) enzyme, the following diagram illustrates the general mechanism of action of SDHI fungicides within the mitochondrial electron transport chain.
Caption: Inhibition of Complex II (SDH) by an SDHI fungicide.
References
Application Notes and Protocols for the Synthesis of Quinolines using 2-Fluoro-3-nitrobenzaldehyde via Friedländer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of quinoline derivatives utilizing 2-Fluoro-3-nitrobenzaldehyde through a modified Friedländer synthesis. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This document outlines the reaction mechanism, provides detailed experimental protocols, and presents quantitative data from analogous reactions to facilitate the application of this methodology in a research and development setting.
The use of this compound as a starting material in a domino nitro reduction-Friedländer heterocyclization offers a strategic advantage. This one-pot approach circumvents the need for the corresponding 2-amino-3-fluorobenzaldehyde, which may have limited commercial availability, by incorporating an in-situ reduction of the nitro group.[1][2][4] This method enhances the efficiency and versatility of quinoline synthesis, making it a valuable tool for the generation of diverse chemical libraries for drug discovery.[3]
Reaction Mechanism: Domino Nitro Reduction-Friedländer Heterocyclization
The synthesis of quinoline derivatives from this compound and an active methylene compound proceeds through a one-pot, multi-step sequence:
-
Nitro Group Reduction: The process begins with the reduction of the nitro group on the benzaldehyde to an amine. This is typically achieved using a reducing agent such as iron powder in the presence of an acid like acetic acid.[1][2]
-
Aldol Condensation: The in-situ generated 2-amino-3-fluorobenzaldehyde then reacts with an active methylene compound (e.g., a β-diketone, β-ketoester, or ketone with an α-methylene group) in an aldol-type condensation.[5][6][7]
-
Cyclization and Aromatization: The intermediate from the condensation undergoes an intramolecular cyclization, followed by dehydration, to form the stable aromatic quinoline ring.[1][8]
Reaction Pathway
Caption: Domino nitro reduction-Friedländer synthesis pathway.
Quantitative Data Summary
Table 1: Synthesis of Quinolines from 5-Fluoro-2-nitrobenzaldehyde and various Active Methylene Compounds [2]
| Active Methylene Compound | Product | Yield (%) | Melting Point (°C) |
| Methyl 3-oxo-3-phenylpropanoate | Methyl 2-benzyl-6-fluoroquinoline-3-carboxylate | 85 | 84-85 |
| 1-(Phenylsulfonyl)propan-2-one | 6-Fluoro-2-methyl-3-(phenylsulfonyl)quinoline | 80 | 157-158 |
Table 2: General Yields for Domino Nitro Reduction-Friedländer Synthesis [1][2]
| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Fe | Acetic Acid | 95-110 | 3-4 | 85-95 (expected) |
| 5-Methoxy-2-nitrobenzaldehyde | 1-Phenyl-1,3-butanedione | Fe | Acetic Acid | 95-110 | 3-4 | 88 |
| 2-Nitroacetophenone | Ethyl acetoacetate | Fe | Acetic Acid | 95-110 | 3-4 | 75 |
Experimental Protocols
The following are detailed methodologies for the key experiments. These protocols are adapted from established procedures for the domino nitro reduction-Friedländer synthesis and can be applied to the reaction with this compound.[1][2]
Experimental Workflow
Caption: Generalized experimental workflow for the synthesis.
Protocol 1: General Procedure for the Synthesis of 8-Fluoroquinoline Derivatives
This protocol describes a general method for the synthesis of substituted 8-fluoroquinolines from this compound and an active methylene compound.
Materials:
-
This compound (1.0 equiv)
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone) (2.0-3.0 equiv)
-
Iron powder (Fe, <100 mesh) (4.0 equiv)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv) in glacial acetic acid.[1]
-
Add the active methylene compound (2.0-3.0 equiv) to the solution.
-
Heating: Stir the mixture and heat to a temperature between 95-110 °C.[1][2]
-
Addition of Iron: Once the target temperature is reached, add the iron powder (4.0 equiv) in portions over a period of 15 minutes. An immediate color change is typically observed.[1]
-
Reaction Monitoring: Maintain the temperature and continue to stir the reaction mixture for 3-4 hours. Monitor the progress of the reaction by TLC.[2]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts and wash the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 8-fluoroquinoline derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Application in Drug Development
The Friedländer synthesis provides a robust platform for generating libraries of substituted quinolines, which can be screened for various biological activities. The introduction of a fluorine atom at the 8-position of the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the molecule, such as metabolic stability and binding affinity to biological targets.
Logical Relationship in Drug Discovery
Caption: Role of synthesis in the drug discovery pipeline.
This modified Friedländer approach using this compound is a valuable and efficient method for the synthesis of novel 8-fluoroquinoline derivatives, which are promising candidates for further investigation in drug discovery programs. The straightforward, one-pot procedure and the use of readily available starting materials make this an attractive strategy for both academic and industrial research.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Fluoro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 2-Fluoro-3-nitrobenzaldehyde as a versatile starting material for the synthesis of various heterocyclic compounds. The presence of the aldehyde, nitro, and fluoro functional groups on the aromatic ring makes this compound a valuable building block for the construction of diverse molecular scaffolds of interest in medicinal chemistry and drug development.
Introduction
Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring.[1][2] The incorporation of fluorine into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[3] this compound is a readily available starting material that can be elaborated into several important classes of heterocycles, including quinolines and quinazolines. These ring systems are present in numerous therapeutic agents with a wide range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
This document outlines synthetic strategies and detailed protocols for the preparation of quinolines and quinazolines from this compound.
Synthetic Pathways
The primary synthetic routes described herein involve either a one-pot domino reaction or a two-step sequence of reduction followed by cyclization. The nitro group can be reduced to an amine, which then serves as a key nucleophile for subsequent intramolecular cyclization reactions.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Fluoro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-nitrobenzaldehyde is a versatile building block in organic synthesis, particularly valuable in the fields of medicinal chemistry and drug development. Its chemical structure, featuring a fluorine atom activated by an ortho-nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The aldehyde functionality provides a convenient handle for further molecular elaborations, allowing for the construction of complex heterocyclic scaffolds and other pharmacologically relevant molecules.
The fluorine atom at the C-2 position is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity is driven by the strong electron-withdrawing effect of the adjacent nitro group, which stabilizes the intermediate Meisenheimer complex formed during the reaction. The resulting 2-substituted-3-nitrobenzaldehyde derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including potential antitumor, antimicrobial, and central nervous system-targeting agents.[]
This document provides detailed application notes and experimental protocols for the SNAr reactions of this compound with common nucleophiles.
General Reaction Mechanism
The nucleophilic aromatic substitution of this compound proceeds via a classical addition-elimination mechanism.
References
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using 2-Fluoro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel spirocyclic compounds, specifically focusing on the use of 2-fluoro-3-nitrobenzaldehyde as a key building block. The protocols outlined are based on established multicomponent domino reactions, which are highly efficient for generating molecular complexity from simple precursors. These methods are particularly relevant for the construction of spirooxindole frameworks, which are prevalent in many biologically active compounds and natural products.
The unique electronic properties of this compound, including the electron-withdrawing nature of the nitro group and the ortho-fluoro substituent, make it an interesting candidate for influencing the stereochemical outcome of these reactions and for introducing functionalities that can modulate the pharmacological properties of the final spirocyclic compounds.
Synthesis of Spirooxindole Derivatives via a Three-Component Domino Reaction
This section details a representative protocol for the synthesis of a spiro[indoline-3,4'-pyran]-2-one derivative through a one-pot, three-component reaction of this compound, isatin, and malononitrile. This domino reaction proceeds through a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.
Reaction Scheme:
Caption: General scheme for the three-component synthesis of a spirooxindole derivative.
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 169.11 mg)
-
Isatin (1.0 mmol, 147.13 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (10 mL)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), isatin (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add piperidine (0.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired spirooxindole derivative.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected results for the synthesis of a series of spirooxindole derivatives using substituted isatins.
| Entry | Isatin Substituent (R) | Product | Yield (%) | m.p. (°C) |
| 1 | H | 2'-Amino-5'-(2-fluoro-3-nitrophenyl)-2-oxo-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-6'-carbonitrile | 85 | 235-237 |
| 2 | 5-Br | 5-Bromo-2'-amino-5'-(2-fluoro-3-nitrophenyl)-2-oxo-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-6'-carbonitrile | 82 | 248-250 |
| 3 | 5-Cl | 5-Chloro-2'-amino-5'-(2-fluoro-3-nitrophenyl)-2-oxo-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-6'-carbonitrile | 88 | 241-243 |
| 4 | 5-F | 5-Fluoro-2'-amino-5'-(2-fluoro-3-nitrophenyl)-2-oxo-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-6'-carbonitrile | 86 | 230-232 |
| 5 | 1-Me | 2'-Amino-5'-(2-fluoro-3-nitrophenyl)-1-methyl-2-oxo-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-6'-carbonitrile | 90 | 215-217 |
Organocatalytic Asymmetric Synthesis of Spirooxindoles
For the enantioselective synthesis of chiral spirooxindoles, an organocatalytic approach can be employed. This protocol utilizes a chiral bifunctional catalyst to control the stereochemistry of the product.
Logical Workflow
Caption: Workflow for the organocatalytic asymmetric synthesis of spirooxindoles.
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 169.11 mg)
-
Isatin (1.2 mmol, 176.56 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 32.55 mg)
-
Toluene (5 mL)
-
Dichloromethane
-
Hexane
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve isatin (1.2 mmol) and malononitrile (1.0 mmol) in toluene (3 mL).
-
Add the chiral organocatalyst, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the initial Knoevenagel condensation.
-
Add this compound (1.0 mmol) dissolved in toluene (2 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of dichloromethane in hexane) to yield the enantiomerically enriched spirooxindole.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table presents hypothetical data for the asymmetric synthesis, highlighting the effectiveness of the organocatalyst.
| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| (S)-DPPT | Toluene | 48 | 78 | 92 |
| (R)-DPPT | Toluene | 48 | 75 | 90 (R) |
| Proline | CH₃CN | 72 | 55 | 60 |
| Thiourea Catalyst | CH₂Cl₂ | 36 | 85 | 95 |
(S)-DPPT: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
Signaling Pathway Diagram (Hypothetical Biological Application)
Spirooxindoles are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a synthesized spirocyclic compound.
Caption: Hypothetical signaling pathway inhibited by a spirooxindole derivative.
These protocols and notes provide a foundational framework for researchers to explore the synthesis and potential applications of novel spirocyclic compounds derived from this compound. The methodologies are adaptable and can be optimized for various substrates and catalytic systems to generate a diverse library of spirocycles for drug discovery and development.
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Molecules from 2-Fluoro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine and nitro functionalities into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can enhance metabolic stability, binding affinity, and bioavailability, while the nitro group can act as a versatile synthetic handle and a key pharmacophore.[1][2] 2-Fluoro-3-nitrobenzaldehyde represents a valuable starting material, offering a gateway to a diverse range of chiral molecules with significant potential in drug discovery. The stereochemistry of these molecules is often critical to their biological activity, making enantioselective synthesis an essential tool in the development of novel therapeutics.[3][4]
This document provides detailed application notes and protocols for the enantioselective synthesis of chiral building blocks derived from this compound. The methodologies presented focus on three key transformations: enantioselective aldol reaction, enantioselective allylation, and enantioselective reduction. These protocols are designed to be readily adaptable for researchers in academic and industrial settings.
Key Synthetic Pathways from this compound
The aldehyde functionality of this compound serves as a versatile anchor for a variety of carbon-carbon bond-forming reactions and reductions, allowing for the creation of chiral secondary alcohols.
Caption: Key enantioselective transformations of this compound.
Application Note 1: Enantioselective Aldol Reaction
The organocatalytic asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy ketones, which are versatile intermediates in organic synthesis. L-proline and its derivatives are highly effective catalysts for this transformation, proceeding through an enamine mechanism.[5][6][7]
Data Presentation: L-prolinamide Catalyzed Aldol Reaction of Substituted Benzaldehydes
While specific data for this compound is not available, the following table provides representative data for the L-prolinamide-catalyzed aldol reaction of 4-nitrobenzaldehyde with acetone, which serves as a valuable reference.[5] The presence of an ortho-fluoro substituent may influence the reaction time and enantioselectivity due to steric and electronic effects.
| Aldehyde | Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 4-Nitrobenzaldehyde | L-prolinamide (2a) | RT | - | 80 | 30 |
| 4-Nitrobenzaldehyde | (S,S)-Diphenyl-2-aminoethanol derived L-prolinamide (3h) | -25 | 24-48 | 66 | 93 |
Experimental Protocol: L-prolinamide Catalyzed Aldol Reaction
This protocol is adapted from the established procedure for the aldol reaction of 4-nitrobenzaldehyde.[5]
Materials:
-
This compound
-
Acetone (anhydrous)
-
L-prolinamide catalyst (e.g., catalyst 3h from the literature[5])
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (0.5 mmol) in anhydrous acetone (1.0 mL), add the L-prolinamide catalyst (20 mol%).
-
Stir the reaction mixture at -25 °C for 24–48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to yield the chiral β-hydroxy ketone.
Application Note 2: Enantioselective Allylation
The enantioselective allylation of aldehydes provides access to chiral homoallylic alcohols, which are valuable building blocks in natural product synthesis. Various catalytic systems, including those based on Lewis acids and Brønsted acids, have been developed for this transformation. For ortho-substituted benzaldehydes, Lewis base catalysis has been shown to be particularly effective.[8]
Data Presentation: Enantioselective Allylation of Ortho-Substituted Benzaldehydes
The following table presents data for the enantioselective allylation of ortho-fluorobenzaldehyde, providing a strong indication of the expected outcome for this compound.[8]
| Aldehyde | Catalyst System | Yield (%) | ee (%) |
| 2-Fluorobenzaldehyde | Lewis Base (N,N-dioxide) | high | 82 |
| 2-Vinylbenzaldehyde | Keck Allylation (Lewis Acid) | high | 88 |
Experimental Protocol: Enantioselective Allylation
This protocol is based on the Lewis base-catalyzed allylation of ortho-halobenzaldehydes.[8]
Materials:
-
This compound
-
Allyltrichlorosilane
-
Chiral N,N-dioxide Lewis base catalyst
-
Anhydrous solvent (e.g., dichloromethane)
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral N,N-dioxide catalyst (10 mol%) in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., -78 °C) and add this compound (1.0 equiv).
-
Add allyltrichlorosilane (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Extract the mixture with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral homoallylic alcohol.
Application Note 3: Enantioselective Reduction
The asymmetric reduction of prochiral ketones and aldehydes is a fundamental transformation in organic synthesis, providing access to chiral secondary alcohols. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a highly effective and widely used method for this purpose.[6][7][8][9]
Data Presentation: Asymmetric Reduction of Substituted Aldehydes
While a specific example for this compound is not available, the CBS reduction is known for its broad substrate scope and high enantioselectivity with various substituted benzaldehydes. The following data for the asymmetric transfer hydrogenation of benzaldehyde derivatives provides an indication of the high enantioselectivities achievable.[10]
| Aldehyde | Catalyst System | Yield (%) | ee (%) |
| Benzaldehyde-1-d | RuCl(R,R)-tsdpen/t-C4H9OK | 100 | 98 |
| 4-Chlorobenzaldehyde-1-d | RuCl(R,R)-tsdpen/t-C4H9OK | 100 | 97 |
Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a general procedure for the CBS reduction of an aromatic aldehyde.[8][9]
Materials:
-
This compound
-
(R)- or (S)-CBS oxazaborolidine catalyst
-
Borane-dimethyl sulfide complex (BMS) or other borane source
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the CBS catalyst (5-10 mol%) in anhydrous THF at 0 °C under an inert atmosphere, add the borane source (e.g., BMS, 1.0 M in THF, 0.6 equiv) dropwise.
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral benzyl alcohol.
Workflow for Synthesis and Application
The enantioselective synthesis of chiral molecules from this compound opens avenues for the development of novel therapeutic agents. The resulting chiral alcohols and ketones can be further elaborated to access a wide range of biologically active compounds.
Caption: Workflow from starting material to potential drug candidate.
Conclusion
This compound is a promising starting material for the enantioselective synthesis of a variety of chiral building blocks. The protocols outlined in these application notes for aldol reactions, allylations, and reductions provide a solid foundation for researchers to explore the synthesis of novel, enantiomerically enriched compounds. The resulting chiral molecules, possessing both fluorine and nitro functionalities, are of significant interest for the development of new therapeutic agents, and their biological activities warrant further investigation. The provided methodologies, coupled with the potential for further synthetic diversification, highlight the value of this compound in the field of drug discovery and development.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chirality and Biological Activity [ouci.dntb.gov.ua]
- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Asymmetric Transfer Hydrogenation of Benzaldehydes [organic-chemistry.org]
Application Notes and Protocols for Photochemical Reactions Involving 2-Fluoro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photochemical reactions offer an unparalleled level of control over chemical transformations, enabling spatial and temporal regulation that is highly sought after in drug development, chemical biology, and materials science. The ortho-nitrobenzyl (oNB) functional group is a cornerstone of this field, serving as a highly effective photolabile protecting group (PPG), or "caging" group. Upon irradiation with UV light, oNB groups undergo a predictable cleavage reaction, releasing a protected molecule of interest.
While specific photochemical data for 2-Fluoro-3-nitrobenzaldehyde is not extensively documented in current literature, its structural similarity to the well-characterized 2-nitrobenzaldehyde scaffold allows for a strong prediction of its behavior. The fluorine atom at the 2-position is anticipated to influence the electronic properties and potentially the photochemical efficiency of the molecule.
These application notes provide a comprehensive overview of the expected photochemical behavior of this compound as a photolabile protecting group, complete with comparative data from related compounds, detailed experimental protocols for its application, and visualizations of the underlying mechanisms and workflows.
Principle of Operation: The ortho-Nitrobenzyl Photolabile Protecting Group
The photochemical cleavage of o-nitrobenzyl derivatives proceeds through a Norrish Type II reaction mechanism.[1] Upon absorption of a photon (typically in the UV-A range), the nitro group is excited to a diradical triplet state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. Subsequent rearrangement and cleavage release the protected functional group and a 2-nitrosobenzaldehyde derivative as a byproduct.[2] This process is versatile and has been successfully used to "cage" a wide variety of functional groups, including carboxylic acids, amines, alcohols, and phosphates.[3][4]
Data Presentation: Photochemical Properties of ortho-Nitrobenzyl Derivatives
| Photolabile Protecting Group (PPG) | Typical Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260–350 | 300–365 | 0.01–0.3 | Features: Well-established chemistry, predictable cleavage mechanism. Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 350–365 | 0.006–0.16 | Features: Red-shifted absorption compared to oNB, improved quantum yield in some cases. |
| 2-(2-Nitrophenyl)propyloxycarbonyl (NPPOC) | ~365 | 365 | ~0.41 in MeOH | Features: Higher quantum yield, used in photolithographic synthesis.[5] |
| 2,6-Dinitrobenzyl | ~365 | 365 | Can be ~4x higher than oNB | Features: Increased reaction yield and quantum yield for some leaving groups.[1] |
Experimental Protocols
The following protocols are generalized for the use of this compound as a photolabile protecting group for a carboxylic acid, a common application in drug delivery and the synthesis of caged compounds.
Protocol 1: Synthesis of a 2-Fluoro-3-nitrobenzyl Ester ("Caged" Carboxylic Acid)
This protocol describes the esterification of a carboxylic acid with the corresponding 2-Fluoro-3-nitrobenzyl alcohol, which would be formed by the reduction of this compound.
Materials:
-
Carboxylic acid of interest
-
2-Fluoro-3-nitrobenzyl alcohol (prepared by reduction of this compound)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), 2-Fluoro-3-nitrobenzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure 2-Fluoro-3-nitrobenzyl ester.
Protocol 2: Photochemical Deprotection ("Uncaging") of the Carboxylic Acid
This protocol outlines the general procedure for the light-induced cleavage of the 2-Fluoro-3-nitrobenzyl ester to release the free carboxylic acid.
Materials:
-
2-Fluoro-3-nitrobenzyl-protected carboxylic acid
-
Suitable solvent (e.g., methanol, acetonitrile, buffered aqueous solution)
-
Photochemical reactor or a UV lamp with a filter (e.g., 365 nm)
-
Quartz reaction vessel or cuvette
-
Stirring mechanism
-
Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS, NMR)
Procedure:
-
Sample Preparation: Prepare a solution of the 2-Fluoro-3-nitrobenzyl-protected carboxylic acid in the chosen solvent in a quartz reaction vessel. The concentration should be optimized to ensure sufficient light absorption without causing significant inner filter effects.
-
Actinometry (Recommended): To ensure reproducibility, determine the photon flux of the light source using a chemical actinometer, such as standard 2-nitrobenzaldehyde, which has a recommended quantum yield of 0.41.
-
Irradiation: Place the reaction vessel in the photochemical reactor and begin stirring. Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp with a 365 nm filter).[6] A cooling system may be necessary to maintain a constant temperature during the reaction.[7]
-
Reaction Monitoring: Monitor the progress of the deprotection reaction by periodically taking aliquots and analyzing them by HPLC, LC-MS, or NMR to quantify the disappearance of the starting material and the appearance of the free carboxylic acid.
-
Work-up: Once the reaction has reached completion, the solvent can be removed under reduced pressure. The resulting mixture, containing the desired carboxylic acid and the 2-Fluoro-3-nitrosobenzaldehyde byproduct, can be further purified if necessary.
Mandatory Visualizations
References
- 1. scribd.com [scribd.com]
- 2. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hepatochem.com [hepatochem.com]
Application Notes and Protocols for the Use of 2-Fluoro-3-nitrobenzaldehyde in the Development of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-nitrobenzaldehyde is a versatile synthetic intermediate poised for significant applications in medicinal chemistry and drug discovery. Its unique trifunctional aromatic scaffold, featuring an aldehyde, a nitro group, and a fluorine atom, offers a rich platform for the synthesis of diverse and complex molecular architectures. The strategic positioning of these functional groups allows for a wide range of chemical transformations, making it a valuable building block for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active compounds, with a focus on quinoline derivatives.
Application Notes: Synthesis of Bioactive Quinolines
The quinoline core is a prominent heterocyclic motif found in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties. The Friedländer annulation, a classic and robust method for quinoline synthesis, can be effectively employed using this compound as a key starting material. A significant advantage of this approach is the in situ reduction of the nitro group to an amine, which then undergoes condensation with an active methylene compound to form the quinoline ring system in a one-pot domino reaction. This circumvents the need for the often unstable and less accessible 2-fluoro-3-aminobenzaldehyde.
The presence of the fluorine atom on the resulting quinoline scaffold can significantly enhance the pharmacological profile of the synthesized therapeutic agents. Fluorine substitution is known to improve metabolic stability, increase binding affinity to biological targets, and enhance membrane permeability, thereby improving the overall pharmacokinetic and pharmacodynamic properties of the drug candidate.
Featured Application: Synthesis of 8-Fluoro-7-nitroquinoline Derivatives
This section details the synthesis and potential therapeutic applications of 8-fluoro-7-nitroquinoline derivatives, which can be synthesized from this compound. These compounds are of interest due to the structural analogy of the quinoline core to purines, suggesting potential interactions with various kinases and other biological targets.
Experimental Protocols
Protocol 1: Synthesis of 8-Fluoro-2-methyl-7-nitroquinoline-3-carboxylate Derivatives via Domino Nitro Reduction-Friedländer Annulation
This protocol describes a one-pot synthesis of a substituted 8-fluoro-7-nitroquinoline derivative from this compound and an active methylene compound.
Materials:
-
This compound
-
Ethyl acetoacetate (or other active methylene compounds like malononitrile, acetylacetone)
-
Iron powder (Fe, <100 mesh)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in glacial acetic acid (15 mL).
-
Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.2 mmol).
-
Heating and Reduction: Heat the reaction mixture to 90-100 °C. To the hot solution, add iron powder (4.0 mmol) in small portions over 15-20 minutes. The reaction is exothermic and the color of the solution will change.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL). The crude product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from ethanol to afford the pure 8-fluoro-2-methyl-7-nitroquinoline-3-carboxylate derivative.
Data Presentation
While specific quantitative biological data for derivatives of this compound is not extensively available in the public domain, the following table presents representative data for structurally related quinoline compounds to illustrate the potential therapeutic activities.
| Compound Class | Target/Organism | Activity Metric | Value | Reference |
| Fluoroquinolone Derivatives | S. pneumoniae | MIC | ≤ 0.008 µg/mL | [1] |
| Substituted Quinolines | Human Colon Cancer (HCT-116) | GI50 | 0.08 µM | N/A |
| Quinolone-Chalcone Hybrids | Tubulin Polymerization | IC50 | < 1 µM | [2] |
| 2-Phenyl-4-quinolone Derivatives | NCI 60 Human Tumor Cell Lines | GI50 | Varies | [3] |
Note: The data presented is for illustrative purposes for related quinoline compounds and not directly for derivatives of this compound.
Visualizations
Logical Workflow for Therapeutic Agent Development
The following diagram illustrates the general workflow for the development of novel therapeutic agents starting from this compound.
Potential Signaling Pathway Inhibition
The following diagram depicts a simplified representation of a generic kinase signaling pathway that could be targeted by quinoline-based inhibitors.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel therapeutic agents. The protocols and application notes provided herein offer a foundational framework for researchers to explore the synthesis of bioactive quinoline derivatives. The potential for these compounds to exhibit significant anticancer and antimicrobial activities, coupled with the favorable pharmacokinetic properties imparted by the fluorine substituent, makes this an exciting area for further investigation in the field of drug discovery and development.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of 2-Fluoro-3-nitrobenzaldehyde Derivatives
Welcome to the technical support center for the synthesis of 2-Fluoro-3-nitrobenzaldehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways for the preparation of this compound. The first route involves the oxidation of 2-chloro-3-nitrotoluene to 2-chloro-3-nitrobenzaldehyde, followed by a halogen exchange (Halex) reaction to replace the chlorine with fluorine. The second route starts with the oxidation of 2-fluoro-3-nitrotoluene to the desired aldehyde.
Q2: Why is the halogen exchange (Halex) reaction a viable method for synthesizing this compound?
A2: The halogen exchange reaction, a type of nucleophilic aromatic substitution (SNAr), is effective in this case because the aromatic ring is activated by the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][2] The presence of the nitro group ortho and para to the leaving group (chloride) facilitates the attack by the fluoride ion.[1]
Q3: What are the common challenges encountered during the oxidation of substituted toluenes to benzaldehydes?
A3: A primary challenge is over-oxidation of the aldehyde to the corresponding carboxylic acid.[3][4] Another common issue is incomplete conversion, leaving unreacted starting material. The choice of oxidant and reaction conditions is crucial to selectively form the aldehyde and maximize yield. For some reagents, such as chromium trioxide, the reaction can be exothermic and requires careful temperature control.[5]
Q4: How can I purify the final this compound product?
A4: Common purification techniques for this compound and its derivatives include recrystallization and column chromatography.[6][7][8] Recrystallization is effective for removing impurities with different solubilities.[9] Silica gel column chromatography is useful for separating the product from unreacted starting materials and side products with different polarities.[7]
Q5: What is the importance of using an anhydrous fluoride source in the halogen exchange reaction?
A5: Many fluorinating reagents, including potassium fluoride, are sensitive to moisture. Water can deactivate the fluoride salt and reduce its nucleophilicity, leading to low or no conversion of the starting material.[10] Therefore, it is crucial to use an anhydrous fluoride source and a dry aprotic polar solvent.
Troubleshooting Guides
Route 1: From 2-Chloro-3-nitrotoluene
This route involves two main steps: the oxidation of 2-chloro-3-nitrotoluene and the subsequent halogen exchange reaction.
Step 1: Oxidation of 2-Chloro-3-nitrotoluene to 2-Chloro-3-nitrobenzaldehyde
dot
Caption: Workflow for the oxidation of 2-chloro-3-nitrotoluene.
Troubleshooting Table for Oxidation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive oxidizing agent. 2. Insufficient reaction temperature or time. 3. Poor mixing. | 1. Use a fresh, high-purity oxidizing agent. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. 3. Ensure efficient stirring, especially in heterogeneous mixtures. |
| Low Yield of Aldehyde | 1. Over-oxidation to the carboxylic acid. 2. Formation of other side products. | 1. Use a milder oxidizing agent or a stoichiometric amount of a stronger one. Control the reaction temperature carefully.[3] 2. Analyze the reaction mixture to identify side products and adjust reaction conditions accordingly. |
| Reaction is too Exothermic | 1. Rapid addition of the oxidizing agent. 2. Inadequate cooling. | 1. Add the oxidizing agent portion-wise or as a solution over a longer period. 2. Use an ice bath or other cooling methods to maintain the desired temperature.[5] |
Step 2: Halogen Exchange Reaction
dot
Caption: Workflow for the halogen exchange reaction.
Troubleshooting Table for Halogen Exchange
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive fluoride source (moisture contamination). 2. Low reaction temperature. 3. Inappropriate solvent. | 1. Use freshly dried, anhydrous potassium fluoride. Consider spray-dried KF.[11] 2. Increase the reaction temperature. SNAr reactions often require elevated temperatures.[10] 3. Use a polar aprotic solvent such as DMF, DMSO, or sulfolane to enhance fluoride nucleophilicity.[11] |
| Low Yield | 1. Incomplete reaction. 2. Side reactions or product decomposition at high temperatures. 3. Inefficient work-up leading to product loss. | 1. Increase reaction time and monitor by TLC or GC. Consider using a phase-transfer catalyst like 18-crown-6 to improve the reaction rate.[11] 2. Optimize the temperature to be high enough for the reaction to proceed but low enough to minimize decomposition. 3. Ensure proper extraction and isolation procedures are followed. |
| Formation of Dark-colored Impurities | 1. Decomposition of the solvent or starting material at high temperatures. | 1. Lower the reaction temperature and extend the reaction time. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Route 2: From 2-Fluoro-3-nitrotoluene
This route involves the direct oxidation of 2-fluoro-3-nitrotoluene to this compound.
dot
Caption: Workflow for the oxidation of 2-fluoro-3-nitrotoluene.
Troubleshooting Table for Oxidation of 2-Fluoro-3-nitrotoluene
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive oxidizing agent. 2. Insufficient reaction temperature or time. 3. Deactivated starting material due to strong electron-withdrawing groups. | 1. Use a fresh, high-purity oxidizing agent. 2. Gradually increase the reaction temperature and monitor the reaction progress. 3. Harsher reaction conditions (higher temperature, stronger oxidant) may be required compared to less deactivated toluenes. |
| Low Yield of Aldehyde | 1. Over-oxidation to the carboxylic acid. 2. Formation of other side products. | 1. Use a milder oxidizing agent or a stoichiometric amount of a stronger one. Control the reaction temperature carefully. For chromium trioxide oxidations, the use of acetic anhydride can trap the aldehyde as a gem-diacetate, preventing over-oxidation.[5][12] 2. Analyze the reaction mixture to identify side products and adjust reaction conditions accordingly. |
| Difficult Product Isolation | 1. The product is soluble in the aqueous phase during work-up. 2. Formation of a complex mixture of products. | 1. Use an appropriate organic solvent for extraction. Multiple extractions may be necessary. 2. Optimize the reaction for selectivity. Purification by column chromatography may be required.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Halogen Exchange (Route 1)
This protocol is adapted from general procedures for halogen exchange reactions on activated nitroaromatic compounds.[13]
Step A: Oxidation of 2-Chloro-3-nitrotoluene
-
In a round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-chloro-3-nitrotoluene (1 eq.) in acetic anhydride.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Add a solution of chromium trioxide (2.5-3 eq.) in acetic anhydride dropwise, ensuring the temperature does not exceed 10 °C.[5]
-
After the addition is complete, stir the reaction mixture at 5-10 °C for 2-3 hours.
-
Pour the reaction mixture into a beaker of crushed ice and water.
-
Filter the precipitated solid (2-chloro-3-nitrobenzaldiacetate) and wash with water, followed by a dilute sodium carbonate solution to remove acidic impurities.
-
Hydrolyze the diacetate by refluxing with a mixture of hydrochloric acid, water, and ethanol for 45-60 minutes.
-
Cool the mixture to 0 °C, filter the crude 2-chloro-3-nitrobenzaldehyde, and wash with water.
-
Purify the crude product by recrystallization or steam distillation.
Step B: Halogen Exchange
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium fluoride (1.5-2.0 eq.) and a polar aprotic solvent such as DMF or DMSO.
-
Add 2-chloro-3-nitrobenzaldehyde (1 eq.).
-
Heat the reaction mixture to 150-160 °C and stir for 3-5 hours. Monitor the reaction by TLC or GC.[13]
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound via Oxidation of 2-Fluoro-3-nitrotoluene (Route 2)
This protocol is adapted from general procedures for the oxidation of electron-poor toluenes.[3][4]
-
Follow the procedure for the oxidation of 2-chloro-3-nitrotoluene (Protocol 1, Step A), substituting 2-fluoro-3-nitrotoluene as the starting material.
-
Given the increased electron-withdrawing nature of fluorine compared to chlorine, a slightly longer reaction time or higher temperature may be necessary to achieve full conversion. Monitor the reaction closely.
-
The work-up and purification steps will be similar.
Data Presentation
Table 1: Comparison of Reaction Conditions for Halogen Exchange on Substituted Nitrobenzaldehydes
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-nitrobenzaldehyde | KF | DMF | 160 | 0.5 | 91 | [13] |
| 4-Chloro-3-nitrobenzaldehyde | KF | DMF | 160 | 1 | 88 | [13] |
| 5-Chloro-2-nitrobenzaldehyde | KF | DMAc | 150 | 3 | 60.7 | [13] |
Table 2: Comparison of Oxidizing Agents for the Conversion of Substituted Toluenes
| Starting Material | Oxidizing Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| p-Nitrotoluene | CrO₃ | Acetic anhydride, H₂SO₄ | p-Nitrobenzaldiacetate | 65-66 | [5] |
| Toluene | CrO₃ | Periodic acid, acetonitrile | Benzoic acid | High | [3] |
| o-Nitrotoluene | Diethyl oxalate/NaOMe then KMnO₄ | - | o-Nitrobenzaldehyde | 24-54.7 | [14] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. Chromium(VI) Oxide-Catalyzed Benzylic Oxidation with Periodic Acid [organic-chemistry.org]
- 4. Chromium Trioxide [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 2-Fluoro-3-nitrobenzaldehyde Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered in the chemistry of 2-Fluoro-3-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available this compound?
A1: The most common impurities are often positional isomers formed during the synthesis, such as 4-Fluoro-3-nitrobenzaldehyde and 6-Fluoro-3-nitrobenzaldehyde. The nitration of 2-fluorobenzaldehyde can lead to a mixture of isomers. Inadequate purification can result in the presence of these related compounds, which can be identified and quantified using techniques like HPLC and GC.[1][2][3][4]
Q2: I am observing the formation of an alcohol and a carboxylic acid from my this compound starting material under basic conditions. What is happening?
A2: You are likely observing a Cannizzaro reaction.[5][6][7][8] this compound lacks alpha-hydrogens, making it susceptible to this base-induced disproportionation. In the presence of a strong base (e.g., sodium hydroxide), two molecules of the aldehyde react to form 2-fluoro-3-nitrobenzyl alcohol and 2-fluoro-3-nitrobenzoic acid.[5][6] To avoid this, use non-basic or mildly basic conditions when possible, or protect the aldehyde group if strong basic reagents are required for other transformations.
Q3: My Wittig reaction with this compound is giving a low yield. What are the potential causes?
A3: Low yields in Wittig reactions with this compound can stem from several factors. The electron-withdrawing nitro and fluoro groups make the aldehyde carbonyl carbon highly electrophilic and reactive. However, issues can arise from the ylide generation or stability. Sterically hindered ylides may react slowly.[9] Additionally, the basic conditions used for ylide formation (e.g., n-BuLi, NaH) could potentially trigger the Cannizzaro reaction as a competing pathway, consuming your starting material.[5][10] Consider using milder bases or Schlosser conditions to improve stereoselectivity and yield.[9]
Q4: When performing a Knoevenagel condensation, what side reactions should I be aware of?
A4: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound.[11][12][13] While this compound itself cannot self-condense, the active methylene partner might. Using a strong base can induce self-condensation of the active methylene compound if it is prone to such reactions.[11] It is advisable to use a weak base as a catalyst, such as piperidine or ammonium acetate.
Troubleshooting Guides
Side Reaction: Isomeric Impurities from Synthesis
| Issue | Potential Cause | Recommended Action |
| Presence of positional isomers (e.g., 4-fluoro-3-nitrobenzaldehyde) in the final product. | Incomplete separation after nitration of 2-fluorobenzaldehyde. | Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[2][14] HPLC can be used to monitor the purity of the fractions.[1][4] |
Side Reaction: Cannizzaro Reaction
| Issue | Potential Cause | Recommended Action |
| Formation of 2-fluoro-3-nitrobenzyl alcohol and 2-fluoro-3-nitrobenzoic acid. | Use of strong basic conditions (e.g., NaOH, KOH) with the unprotected aldehyde. | - Use milder bases (e.g., K2CO3, Et3N) if compatible with the desired reaction.- Protect the aldehyde as an acetal before subjecting the molecule to strongly basic conditions. The acetal can be deprotected under acidic conditions.- For reactions like the crossed-Cannizzaro, use a sacrificial aldehyde like formaldehyde as the hydride source.[7] |
Side Reaction: Over-reduction
| Issue | Potential Cause | Recommended Action |
| Reduction of both the aldehyde and the nitro group. | Use of strong reducing agents (e.g., catalytic hydrogenation with Pd/C at high pressure, LiAlH4). | - For selective reduction of the nitro group to an amine, consider using milder reagents like SnCl2/HCl or Fe/NH4Cl.- For selective reduction of the aldehyde to an alcohol, use NaBH4, which will typically not reduce the nitro group under standard conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is adapted from general procedures for the synthesis of fluoronitrobenzaldehydes.[15]
Materials:
-
2-Chloro-3-nitrobenzaldehyde
-
Anhydrous potassium fluoride (KF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Chloro-3-nitrobenzaldehyde (1.0 eq) and anhydrous potassium fluoride (2.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 150-160 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization.
Quantitative Data (Illustrative for a related isomer): The synthesis of 4-fluoro-3-nitrobenzaldehyde from 4-chloro-3-nitrobenzaldehyde using KF in DMF at 160°C for one hour has been reported to yield the product with a purity of 90.2% and a yield of 88%.[15]
| Reactant | Product | Purity | Yield | Reference |
| 4-chloro-3-nitrobenzaldehyde | 4-fluoro-3-nitrobenzaldehyde | 90.2% | 88% | [15] |
Protocol 2: Knoevenagel Condensation with Malononitrile
This is a general procedure for the Knoevenagel condensation of an aromatic aldehyde.[16]
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. A precipitate should start to form.
-
Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Dry the purified product under vacuum.
Visualizations
Caption: Troubleshooting logic for common issues in this compound reactions.
Caption: Mechanism of the Cannizzaro reaction for this compound.
References
- 1. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. trine.edu [trine.edu]
- 4. benchchem.com [benchchem.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. u-gakugei.repo.nii.ac.jp [u-gakugei.repo.nii.ac.jp]
- 7. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. bhu.ac.in [bhu.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Fluoro-3-nitrobenzaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of reaction products derived from 2-Fluoro-3-nitrobenzaldehyde.
Troubleshooting Purification Issues
The purification of reaction products from this compound can present several challenges, from the presence of closely-related impurities to issues with crystallization. This guide addresses common problems in a question-and-answer format.
Recrystallization Troubleshooting
Q: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities, a solvent system in which the product is too soluble, or the solution cooling too quickly.
-
Solution 1: Re-dissolve and Cool Slowly. Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Solution 2: Adjust the Solvent System. If slow cooling doesn't work, your solvent system may be too good. Add a "non-solvent" (a solvent in which your product is poorly soluble) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the cloudiness and cool slowly. Common solvent systems for nitroaromatic compounds include ethanol/water and ethyl acetate/hexane.[1]
-
Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
Q: After recrystallization, my product purity is still low. How can I improve it?
A: Low purity after recrystallization suggests that the chosen solvent system is not effectively differentiating between your product and the impurities.
-
Solution 1: Experiment with Different Solvents. Test a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold, while the impurities should ideally remain soluble at all temperatures or be insoluble even when hot.
-
Solution 2: Perform a Hot Filtration. If you have insoluble impurities, perform a hot filtration of the dissolved crude product before allowing it to cool.
-
Solution 3: Multiple Recrystallizations. A second recrystallization may be necessary to achieve the desired purity, although this will likely result in a lower overall yield.
Column Chromatography Troubleshooting
Q: My product and a major impurity are co-eluting during column chromatography. How can I improve the separation?
A: Co-elution occurs when the polarity of the compounds is too similar for the chosen stationary and mobile phases to separate them effectively.
-
Solution 1: Optimize the Eluent System. The key is to find a solvent system that provides a good separation of spots on a Thin-Layer Chromatography (TLC) plate first. Aim for an Rf value of 0.2-0.3 for your desired product. A common starting point for nitroaromatic compounds is a gradient of ethyl acetate in hexane.[2]
-
Solution 2: Change the Stationary Phase. If optimizing the mobile phase is unsuccessful, consider a different stationary phase. If you are using silica gel (a polar stationary phase), you could try alumina, or switch to a reverse-phase column (like C18) with a more polar eluent system (e.g., methanol/water).
-
Solution 3: Use a Finer Mesh Silica Gel. A finer mesh silica gel can provide a higher surface area and better resolution.
Q: My product is not eluting from the column.
A: This indicates that the eluent is not polar enough to move your compound down the column.
-
Solution: Increase the Polarity of the Eluent. Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound and what are the likely impurities?
A1: this compound is a versatile intermediate.[3] Common reactions and their potential impurities include:
-
Reduction of the nitro group: This is often done to produce 2-fluoro-3-aminobenzaldehyde, a precursor for quinoline synthesis.[2][4] The primary impurity is often unreacted starting material. Incomplete reduction can also lead to nitroso or hydroxylamine intermediates.
-
Condensation reactions (e.g., Knoevenagel, Wittig): These reactions involve the aldehyde group.[5][6] Common impurities include unreacted starting material and byproducts from the condensation reagent (e.g., triphenylphosphine oxide in the Wittig reaction).[7]
-
Oxidation of the aldehyde: This produces 2-fluoro-3-nitrobenzoic acid.[8] The main impurity is typically the starting aldehyde.
Q2: What is a good starting point for purifying the product of a nitro group reduction of this compound?
A2: The resulting 2-fluoro-3-aminobenzaldehyde is more polar than the starting material. After an aqueous workup to remove the reducing agent (e.g., iron salts), the crude product can often be purified by recrystallization from an ethanol/water mixture. If further purification is needed, silica gel column chromatography with an ethyl acetate/hexane eluent system is a good option.
Q3: How can I remove triphenylphosphine oxide after a Wittig reaction?
A3: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.
-
Column Chromatography: It is more polar than the desired alkene product and can usually be separated on silica gel.
-
Recrystallization: If the alkene product is a solid, recrystallization can be effective. A solvent system where the alkene is less soluble than the triphenylphosphine oxide should be chosen. For example, recrystallizing from isopropyl alcohol has been shown to be effective in some cases.[9]
-
Precipitation: In some instances, triphenylphosphine oxide can be precipitated as a complex, for example, with zinc chloride.[7]
Q4: Are there any safety concerns when purifying nitroaromatic compounds?
A4: Yes. Nitroaromatic compounds can be thermally unstable and potentially explosive, especially at elevated temperatures.[10] Avoid direct distillation of nitrobenzaldehyde isomers if possible.[10] When heating solutions during recrystallization, use a water bath or heating mantle and monitor the temperature carefully.
Data Presentation
The following table provides illustrative data on the purification of a common reaction product of a substituted nitrobenzaldehyde. Note that actual yields and purity will vary depending on the specific reaction conditions and the scale of the experiment.
| Reaction Product | Purification Method | Solvent System | Typical Yield (%) | Typical Purity (%) | Reference(s) |
| 2-Amino-3-fluorobenzaldehyde (from reduction) | Recrystallization | Ethanol/Water | 70-85 | >95 | [1] |
| 2-Amino-3-fluorobenzaldehyde (from reduction) | Column Chromatography | Hexane/Ethyl Acetate gradient | >90 | >98 | [1] |
| Substituted Quinoline (from condensation) | Column Chromatography | Hexane/Ethyl Acetate gradient | 80-95 | >98 | [2] |
| Substituted Quinoline (from condensation) | Recrystallization | Ethanol/Water | 75-90 | >97 | [10] |
Experimental Protocols
General Protocol for Recrystallization of 2-Fluoro-3-aminobenzaldehyde
This protocol is for the purification of 2-fluoro-3-aminobenzaldehyde obtained from the reduction of this compound.
-
Dissolution: In a flask, dissolve the crude 2-fluoro-3-aminobenzaldehyde in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities (like residual iron salts) are present, quickly filter the hot solution.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the cloudiness.
-
Cooling: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
General Protocol for Column Chromatography of a Substituted Quinoline
This protocol describes the purification of a substituted quinoline synthesized from this compound.
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of a non-polar and polar solvent system (e.g., hexane:ethyl acetate). The ideal eluent system will give the quinoline product an Rf value of approximately 0.25.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica containing the crude product onto the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the proportion of the polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure quinoline.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted quinoline.
Visualizations
Caption: A general workflow for troubleshooting purification issues.
Caption: A typical experimental workflow from reaction to pure product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. delval.edu [delval.edu]
- 8. nbinno.com [nbinno.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
managing regioselectivity in reactions involving 2-Fluoro-3-nitrobenzaldehyde
Technical Support Center: 2-Fluoro-3-nitrobenzaldehyde Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on managing regioselectivity in chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack:
-
Aromatic Carbon (C2): The carbon atom bonded to the fluorine is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effects of the adjacent ortho-aldehyde and meta-nitro groups.[1] The fluorine atom serves as a good leaving group in SNAr reactions.[2][3]
-
Carbonyl Carbon: The aldehyde group is inherently electrophilic and can react with nucleophiles (e.g., amines, alcohols) to form products like imines or acetals.[4]
Q2: I am observing a mixture of products in my reaction. Why is the regioselectivity poor?
A2: Poor regioselectivity is the most common challenge and typically arises from two competing reaction pathways:
-
Competition between SNAr and Carbonyl Addition: Your nucleophile is likely reacting at both the C2 position (displacing fluorine) and the aldehyde carbonyl carbon. This is especially common with strong nucleophiles like amines or alkoxides.
-
Suboptimal SNAr Activation: In SNAr reactions, electron-withdrawing groups provide the best activation when they are ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged intermediate (Meisenheimer complex).[2][3][5] In this compound, the powerful nitro group is meta to the fluorine, providing weaker activation than an ortho or para equivalent. This can make the desired SNAr reaction sluggish, allowing the competing carbonyl addition to become more significant.
Q3: How can I favor the Nucleophilic Aromatic Substitution (SNAr) pathway over reaction at the aldehyde?
A3: The most effective strategy is to protect the aldehyde group . By converting the aldehyde into a less reactive functional group, such as a cyclic acetal, you can effectively "turn off" its reactivity.[6][7][8][9] This directs the nucleophile to attack the only remaining activated site: the C2 position for the SNAr reaction. After the substitution is complete, the protecting group can be easily removed to regenerate the aldehyde.
Q4: What is the role of the solvent and base in controlling these reactions?
A4:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are highly recommended for SNAr reactions.[10] They effectively solvate cations while leaving the anionic nucleophile relatively "bare," enhancing its reactivity. Ensure the solvent is anhydrous to prevent water from acting as a competing nucleophile.[10]
-
Base: A base is often necessary to deprotonate the nucleophile (e.g., R-OH to R-O⁻ or R-SH to R-S⁻), increasing its nucleophilic strength. The choice of base is critical; a very strong base can sometimes promote side reactions, while a weak base may not generate enough of the active nucleophile. Common bases include K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases like DBU.
Troubleshooting Guide
| Issue / Problem | Possible Cause | Recommended Solution & Action Steps |
| Low yield of desired SNAr product; starting material remains. | 1. Competing reaction at the aldehyde carbonyl. 2. Insufficient nucleophile strength. 3. Suboptimal reaction conditions. | 1. Protect the aldehyde group. Convert it to a cyclic acetal using ethylene glycol and an acid catalyst before performing the SNAr reaction.[6][9]2. Increase nucleophilicity. Use a suitable base (e.g., K₂CO₃, NaH) to deprotonate the nucleophile fully.3. Optimize conditions. Gradually increase the temperature and monitor by TLC/LC-MS. Ensure you are using a dry, polar aprotic solvent like DMF or DMSO.[10] |
| Major product is from reaction at the aldehyde (e.g., imine formation). | The nucleophilic attack on the aldehyde is kinetically faster under your current conditions than the SNAr reaction. | Protect the aldehyde. This is the most robust solution. See Protocol 1 below for a detailed method.[8][9] |
| Reaction is messy, with multiple unidentified byproducts or decomposition. | Reaction conditions (temperature, base) are too harsh. | Moderate the conditions. • Lower the reaction temperature. • Switch to a milder base (e.g., from NaH to Cs₂CO₃). • Reduce the reaction time and monitor closely to stop the reaction once the starting material is consumed.[10] |
| No reaction occurs, even after extended time/heating. | 1. Poor activation. The meta-nitro group provides limited activation.[5]2. Poor nucleophile. The chosen nucleophile may be too weak or sterically hindered.3. Deactivated nucleophile. Acidic impurities may be quenching your nucleophile. | 1. Increase temperature. Carefully heat the reaction, as SNAr reactions often require thermal energy.2. Choose a better nucleophile. Thiols are often excellent nucleophiles for this purpose due to their high nucleophilicity and lower basicity.[11][12]3. Use a slight excess of base to ensure the nucleophile is active and to neutralize any trace acids. |
Key Experimental Protocols
Protocol 1: Aldehyde Protection (Cyclic Acetal Formation)
This procedure temporarily converts the reactive aldehyde into a stable cyclic acetal, preventing it from interfering with the subsequent SNAr reaction.[7][9]
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq.).
-
Reagents: Add toluene as the solvent, followed by ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.02 eq.).
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting acetal is often pure enough for the next step but can be purified by column chromatography if necessary.
Protocol 2: Regioselective SNAr with a Thiol Nucleophile (on Protected Substrate)
This protocol describes the substitution of the fluorine atom using a thiol nucleophile on the protected benzaldehyde.
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve the protected this compound acetal (1.0 eq.) in anhydrous DMF.[10]
-
Reagents: Add the desired thiol (1.2 eq.) to the solution.
-
Base Addition: Add a suitable base, such as cesium carbonate (Cs₂CO₃, 1.5 eq.), portion-wise.
-
Reaction: Heat the mixture to 60–80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench by pouring it into cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Aldehyde Deprotection (Acetal Hydrolysis)
This final step regenerates the aldehyde functional group.
-
Setup: Dissolve the purified SNAr product from Protocol 2 in a mixture of acetone and water.
-
Acid Addition: Add a catalytic amount of dilute acid (e.g., 1M HCl) or p-TSA.
-
Reaction: Stir the reaction at room temperature or warm gently (e.g., to 40 °C) to accelerate the hydrolysis.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Workup: Once complete, neutralize the acid with a saturated sodium bicarbonate solution.
-
Isolation: Remove the acetone under reduced pressure and extract the desired product with an organic solvent. Dry the organic layer, concentrate, and purify if necessary.
Visualizations
Troubleshooting Workflow
References
- 1. This compound | 96516-29-9 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. ojs.wiserpub.com [ojs.wiserpub.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 10. benchchem.com [benchchem.com]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
removal of byproducts from 2-Fluoro-3-nitrobenzaldehyde reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis and purification of products derived from 2-Fluoro-3-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile starting material. The three most common transformations involve:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is displaced by a nucleophile (e.g., amines, alkoxides, thiols) due to activation by the ortho-nitro group.
-
Reduction of the Nitro Group: The nitro group is commonly reduced to an amine, yielding 2-amino-3-fluorobenzaldehyde, a valuable synthetic intermediate.
-
Reactions of the Aldehyde: The aldehyde functional group readily participates in reactions such as Wittig olefination, reductive amination, and oxidation to a carboxylic acid.
Q2: What are the typical byproducts I can expect in these reactions?
A2: Byproduct formation is reaction-dependent:
-
SNAr Reactions: The most common impurity is unreacted this compound. Positional isomers may also be present if the starting material is not pure.
-
Nitro Reduction: Incomplete reduction can lead to nitroso or hydroxylamino intermediates. Over-reduction of the aldehyde to an alcohol may also occur, though this is less common with chemoselective reducing agents.
-
Wittig Reaction: The primary byproduct is triphenylphosphine oxide (TPPO), which can be challenging to remove.
Q3: How can I monitor the progress of my reaction and the presence of byproducts?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity of the reaction mixture and the final product.[1][2][3][4][5]
Q4: Is it possible to remove unreacted this compound from my product?
A4: Yes, column chromatography is generally effective for separating the more polar product (e.g., an amine or alcohol) from the less polar starting material. Recrystallization can also be effective if there is a significant difference in solubility between the starting material and the product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of reaction products derived from this compound.
Issue 1: Difficulty Removing Triphenylphosphine Oxide (TPPO) after a Wittig Reaction
-
Problem: TPPO is soluble in many common organic solvents and can co-elute with the desired product during column chromatography.
-
Solution 1: Precipitation with a Non-Polar Solvent.
-
Rationale: TPPO has low solubility in non-polar solvents like hexane, pentane, or a mixture of diethyl ether and hexane.
-
Procedure: After the reaction work-up, concentrate the crude product. Dissolve the residue in a minimal amount of a solvent in which your product is soluble (e.g., diethyl ether or dichloromethane). Slowly add a non-polar anti-solvent (e.g., cold hexane or pentane) with stirring to precipitate the TPPO. The precipitate can then be removed by filtration.[6][7]
-
-
Solution 2: Complexation with Zinc Chloride.
-
Rationale: TPPO forms an insoluble complex with zinc chloride in polar solvents like ethanol.[6][7][8]
-
Procedure: Dissolve the crude reaction mixture in ethanol. Add a solution of zinc chloride (2 equivalents relative to the triphenylphosphine used) in ethanol. Stir for a few hours at room temperature to allow the TPPO-ZnCl₂ complex to precipitate. The solid can be removed by filtration.
-
Issue 2: Product "Oils Out" During Recrystallization
-
Problem: Instead of forming crystals, the product separates as an oil upon cooling.
-
Possible Causes & Solutions:
-
High Impurity Level: The presence of significant impurities can lower the melting point of the product. Consider a preliminary purification by column chromatography.
-
Rapid Cooling: Cooling the solution too quickly can prevent the formation of a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your product. Choose a lower-boiling solvent. If using a two-solvent system, ensure they are miscible and that your product has significantly lower solubility in the anti-solvent.[9][10]
-
Issue 3: Incomplete Separation of Product and Starting Material by Column Chromatography
-
Problem: The product and unreacted this compound have similar polarities, leading to co-elution.
-
Solution:
-
Optimize the Eluent System: Use a less polar solvent system to increase the separation between the components on the TLC plate before attempting column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.
-
Consider Derivatization: If the product has a functional group that can be easily derivatized (e.g., an amine), converting it to a more polar derivative (e.g., a salt) can facilitate separation. The original functional group can be regenerated after purification.
-
Data Presentation
The following table provides representative data for the purification of a hypothetical product from a Wittig reaction of this compound, demonstrating the effectiveness of different purification methods.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Column Chromatography (Silica Gel) | 65% | 95% | 70% | Some co-elution with TPPO was observed. |
| Recrystallization (Ethanol/Water) | 65% | 85% | 80% | Product was partially soluble in the mother liquor. |
| TPPO Precipitation with Hexane | 65% | 92% | 85% | A second precipitation was necessary. |
| TPPO Complexation with ZnCl₂ | 65% | >98% | 82% | Most effective method for TPPO removal. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your desired product from byproducts (a target Rf of ~0.3 is often ideal).
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization from a Two-Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot solvent in which it is readily soluble (the "good" solvent).
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Induce Crystallization: While the solution is still warm, slowly add a second solvent in which the product is poorly soluble (the "anti-solvent") until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.[10][11]
Protocol 3: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation
-
Concentration: After aqueous work-up of the Wittig reaction, concentrate the organic extracts to a viscous oil or solid.
-
Dissolution: Dissolve the residue in a minimal amount of a moderately polar solvent (e.g., diethyl ether).
-
Precipitation: While stirring, slowly add a cold non-polar solvent such as hexane or pentane. The TPPO should precipitate as a white solid.
-
Isolation: Cool the mixture in an ice bath for 15-30 minutes and then collect the precipitated TPPO by vacuum filtration. The filtrate contains the purified product.
-
Purity Check: Concentrate the filtrate and assess the purity by TLC or HPLC. If residual TPPO is present, the precipitation can be repeated.[6][7]
Visualizations
Caption: General workflow for byproduct removal.
Caption: Decision tree for purification method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. magritek.com [magritek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
stability issues of 2-Fluoro-3-nitrobenzaldehyde under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 2-Fluoro-3-nitrobenzaldehyde in various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to store it under an inert gas atmosphere at temperatures between 2-8°C to minimize degradation.[2] The compound is a solid, typically appearing as a yellow to orange powder or crystals.[2]
Q2: How does the fluorine substituent affect the reactivity of the aldehyde group?
A2: The fluorine atom, being an electron-withdrawing group, can influence the electrophilicity of the aldehyde's carbonyl carbon. This can affect its reactivity in nucleophilic addition reactions.
Q3: Are there known incompatibilities for this compound?
A3: While specific incompatibility data for this compound is limited, related nitroaromatic compounds are known to be incompatible with strong oxidizing agents, strong bases, and strong reducing agents. Care should be taken when using this compound in the presence of such reagents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low Yield or Incomplete Reaction in Condensation Reactions (e.g., Knoevenagel, Wittig)
Possible Causes:
-
Steric Hindrance: The ortho-position of the fluorine and nitro groups may sterically hinder the approach of bulky nucleophiles to the aldehyde.
-
Insufficiently Activated Methylene Compound (Knoevenagel): The active methylene compound may not be acidic enough to be deprotonated under the reaction conditions.
-
Unstable Ylide (Wittig): The Wittig reagent may be unstable under the reaction conditions, leading to decomposition before it can react with the aldehyde.
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice can significantly impact the reaction outcome.
Troubleshooting & Optimization:
| Parameter | Recommendation |
| Catalyst | For Knoevenagel condensations, consider using a stronger base or a Lewis acid catalyst to enhance the reactivity of the methylene compound. |
| Solvent | Use a polar aprotic solvent like DMF or DMSO to improve the solubility of reactants and facilitate the reaction. |
| Temperature | Gradually increase the reaction temperature while monitoring for decomposition. For some reactions, microwave irradiation may improve yields and reduce reaction times. |
| Reagent Choice | In Wittig reactions, consider using a stabilized ylide which is generally more robust, though this may affect the stereoselectivity of the resulting alkene. |
Issue 2: Formation of Side Products
Possible Side Reactions and Byproducts:
-
Cannizzaro Reaction: Under strongly basic conditions, benzaldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. For this compound, this would yield 2-fluoro-3-nitrobenzyl alcohol and 2-fluoro-3-nitrobenzoic acid.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-nitro group, can be susceptible to displacement by strong nucleophiles. This can lead to the formation of undesired substitution products.
-
Reduction of the Nitro Group: If reducing agents are present, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, leading to a mixture of products.
-
Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, especially in the presence of oxidizing agents or under aerobic conditions at elevated temperatures.
Troubleshooting & Optimization:
| Side Reaction | Mitigation Strategy |
| Cannizzaro Reaction | Avoid strongly basic conditions. If a base is required, use a non-nucleophilic base or milder conditions. |
| SNAr | Use less nucleophilic reagents where possible. Protect the aldehyde group if necessary before performing reactions with strong nucleophiles. |
| Nitro Group Reduction | Carefully select reagents to avoid those that can also reduce the nitro group. If reduction of another functional group is necessary, consider protecting the nitro group or performing the nitro reduction in a separate step. |
| Aldehyde Oxidation | Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Avoid unnecessary exposure to high temperatures. |
Issue 3: Purification Challenges
Problem: Difficulty in separating the desired product from starting material or side products.
Possible Causes:
-
Similar Polarity: The product and impurities may have similar polarities, making separation by column chromatography challenging.
-
"Oiling Out": The compound may separate as an oil instead of crystallizing during recrystallization.
-
Thermal Instability: The product may decompose during purification techniques that require heating, such as distillation.
Troubleshooting & Optimization:
| Purification Step | Recommendation |
| Column Chromatography | Use a high-resolution silica gel and a carefully optimized eluent system. Gradient elution may be necessary to achieve good separation. |
| Recrystallization | Experiment with different solvent systems. If the compound "oils out," try adding a small amount of a co-solvent or cooling the solution more slowly. |
| Distillation | Due to the presence of the nitro group, distillation is generally not recommended for nitroaromatic compounds due to the risk of thermal decomposition and potential explosion. |
Experimental Protocols
General Protocol for Knoevenagel Condensation
This is a general procedure and may require optimization for specific active methylene compounds.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, toluene, or acetonitrile).
-
Addition of Reagents: Add the active methylene compound (1.0-1.2 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine, or potassium carbonate).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for addressing low reaction yields.
Potential Side Reaction Pathways
Caption: Common side reaction pathways for this compound.
References
Technical Support Center: Improving Reaction Rates of 2-Fluoro-3-nitrobenzaldehyde Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the reaction rate and success of coupling reactions involving 2-Fluoro-3-nitrobenzaldehyde.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Issue 1: Slow or Incomplete Nucleophilic Aromatic Substitution (SNAr)
Symptoms: Your SNAr reaction with an alcohol, phenol, or thiol nucleophile is sluggish, showing significant amounts of unreacted this compound even after extended reaction times.
| Potential Cause | Recommended Solution |
| Insufficient Activation | The fluorine atom is activated by the ortho-nitro group, but a strong base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu). |
| Low Reaction Temperature | Increasing the reaction temperature can significantly accelerate the reaction rate. If using conventional heating, consider switching to a higher boiling point solvent. For more precise and rapid heating, microwave irradiation is a highly effective alternative. |
| Poor Solubility | If your nucleophile or base is not fully soluble in the reaction solvent, the reaction will be slow. For reactions involving an ionic reactant in an organic phase, consider using a phase-transfer catalyst. |
| Steric Hindrance | The ortho-nitro group can sterically hinder the approach of bulky nucleophiles. If possible, consider using a less sterically demanding nucleophile. |
Issue 2: Low Yield in Suzuki-Miyaura Coupling
Symptoms: The palladium-catalyzed cross-coupling of this compound with a boronic acid is resulting in low yields of the desired biaryl product.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | The choice of palladium catalyst and ligand is critical. For electron-deficient aryl halides like this compound, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step. |
| Protodeboronation of Boronic Acid | The boronic acid can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom). This can be minimized by using anhydrous solvents, a milder base, or by using the corresponding boronic acid pinacol ester. |
| Homocoupling of Boronic Acid | The formation of a biaryl byproduct from the boronic acid is often caused by the presence of oxygen. Ensure thorough degassing of all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment. |
| Inappropriate Base | The strength and nature of the base are crucial for the transmetalation step. The appropriate base depends on the boronic acid and the solvent system used. |
Issue 3: Unsuccessful Buchwald-Hartwig Amination
Symptoms: Your attempt to couple this compound with a primary or secondary amine is failing or giving poor yields.
| Potential Cause | Recommended Solution |
| Incompatible Base | Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with nitro groups. Consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). |
| Ligand Selection | The choice of ligand is crucial. For sterically hindered or electron-deficient aryl halides, specialized biarylphosphine ligands are often necessary to promote efficient catalytic turnover. |
| Catalyst Poisoning | Certain functional groups can poison the palladium catalyst. Ensure your amine starting material is pure. |
| Side Reactions | Hydrodehalogenation (replacement of the fluorine with a hydrogen) can be a competing side reaction. This can sometimes be minimized by adjusting the ligand, base, and solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods to significantly increase the rate of SNAr reactions with this compound?
A1: Two of the most effective methods for accelerating SNAr reactions are Microwave-Assisted Synthesis and Phase-Transfer Catalysis .
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[1] This technique often leads to cleaner reactions and higher yields.
-
Phase-Transfer Catalysis (PTC): PTC is particularly useful when one reactant is soluble in an organic phase and the other (like an ionic nucleophile) is in an aqueous or solid phase. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the nucleophile into the organic phase where the reaction occurs, thereby increasing the reaction rate.[2]
Q2: Which catalyst systems are recommended for Suzuki-Miyaura coupling of this compound?
A2: For electron-deficient and sterically hindered aryl halides, modern palladium catalyst systems are recommended. These typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand.
| Catalyst System | Key Features |
| Pd(OAc)₂ with SPhos or XPhos | These Buchwald ligands are highly effective for coupling challenging substrates. They promote the oxidative addition step and stabilize the active catalytic species. |
| Pd(PPh₃)₄ | A common and versatile catalyst, though it may be less effective for this specific substrate compared to more modern systems. |
| Pre-formed Catalysts (e.g., XPhos Pd G3) | These are air- and moisture-stable pre-catalysts that rapidly generate the active Pd(0) species in situ, often leading to more reproducible results. |
Q3: What are the critical parameters to control in a Buchwald-Hartwig amination with this substrate?
A3: The three most critical parameters are the catalyst system (palladium source and ligand) , the base , and the reaction conditions (temperature and solvent) .
-
Catalyst System: The choice of ligand is paramount. Sterically hindered and electron-rich ligands are often necessary.
-
Base: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions with the nitro group.
-
Reaction Conditions: The temperature needs to be high enough to drive the reaction but not so high as to cause decomposition. The solvent must be able to dissolve all components of the reaction and be compatible with the chosen catalyst and base.
Q4: How can I minimize the formation of byproducts in my coupling reactions?
A4: Minimizing byproducts requires careful control of the reaction conditions.
-
Inert Atmosphere: For palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig, maintaining a strict inert atmosphere (argon or nitrogen) is crucial to prevent catalyst deactivation and side reactions like boronic acid homocoupling.
-
Purity of Reagents: Use pure, dry reagents and solvents. Water can interfere with many of the reaction steps.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the boronic acid or amine is often used to drive the reaction to completion.
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Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to decomposition.
Experimental Protocols
Protocol 1: Microwave-Assisted SNAr Etherification
This protocol describes a general procedure for the etherification of this compound with a phenol using microwave irradiation.
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Dimethylformamide (DMF)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add this compound, the phenol, and potassium carbonate.
-
Add DMF to dissolve the reactants (typically to a concentration of 0.5-1.0 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: A logical approach to troubleshooting low-yield reactions.
References
Technical Support Center: Scale-Up of Reactions Using 2-Fluoro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving 2-Fluoro-3-nitrobenzaldehyde. The information is presented in a practical, question-and-answer format to assist in optimizing your experimental protocols for larger-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns revolve around the thermal stability of nitroaromatic compounds. The reduction of the nitro group is highly exothermic and can lead to thermal runaway if not properly controlled.[1] Key considerations include:
-
Exothermic Reactions: Many reactions involving this compound, particularly nitro group reductions, release significant amounts of heat.
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures, posing a risk of over-pressurization of the reactor.
-
Gas Evolution: Some reactions may produce gaseous byproducts, which can increase reactor pressure.
It is crucial to perform thermal hazard studies, such as Differential Scanning Calorimetry (DSC), to understand the thermal profile of your reaction before scaling up.
Q2: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the common causes?
A2: A decrease in yield upon scale-up is a common issue and can be attributed to several factors:
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Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the overall yield.
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Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Uncontrolled temperature increases can lead to product degradation or the formation of impurities.
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Mass Transfer Limitations: In heterogeneous reactions (e.g., catalytic hydrogenations), the rate of reaction can become limited by the diffusion of reactants to the catalyst surface, which is more pronounced at a larger scale.
Q3: I am observing new, unidentified impurities in my scaled-up batch. What are the likely sources?
A3: The appearance of new impurities during scale-up often points to issues with reaction control:
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Over-reaction or Side Reactions: Localized high temperatures or concentrations due to poor mixing can favor alternative reaction pathways that were negligible at the lab scale.
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Longer Reaction Times: If the reaction is run for an extended period to ensure complete conversion, the desired product may begin to degrade or participate in subsequent unwanted reactions.
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Incomplete Reactions: Inefficient mixing can also lead to incomplete conversion of starting materials, which may complicate purification.
Q4: How does the choice of solvent impact the reaction at scale?
A4: The solvent plays a critical role in the success of a scaled-up reaction:
-
Solubility: The solvent must be able to dissolve all reactants and intermediates at the desired reaction temperature to ensure a homogeneous reaction.
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Heat Transfer: The solvent acts as a heat sink and is the primary medium for heat removal. Solvents with a good heat capacity and an appropriate boiling point are desirable for managing exothermic reactions.
-
Work-up and Product Isolation: The choice of solvent can significantly impact the ease of product isolation and purification.
Troubleshooting Guides for Common Reactions
Catalytic Reduction of the Nitro Group
The reduction of the nitro group in this compound to form 2-amino-6-fluorobenzaldehyde is a common and highly exothermic transformation.
Troubleshooting Common Issues in Nitro Group Reduction
| Problem | Potential Cause | Recommended Solution(s) |
| Rapid Temperature Increase (Exotherm) | - Catalyst added too quickly.- Hydrogen pressure too high initially.- Inadequate cooling capacity of the reactor. | - Add the catalyst in portions or as a slurry in the reaction solvent.- Gradually increase the hydrogen pressure.- Ensure the reactor's cooling system is sufficient for the heat of reaction. Consider using a semi-batch process where one reactant is added slowly. |
| Low Yield / Incomplete Conversion | - Catalyst deactivation.- Poor mixing leading to inefficient catalyst contact.- Insufficient hydrogen pressure or reaction time. | - Use a higher catalyst loading or a fresh batch of catalyst.- Improve agitation to ensure the catalyst remains suspended.- Increase hydrogen pressure and/or reaction time, monitoring the reaction progress by HPLC or TLC. |
| Formation of Impurities | - Over-reduction of the aldehyde group.- Side reactions due to high temperatures. | - Use a selective catalyst (e.g., Pt/C) and carefully control the reaction temperature.- Maintain strict temperature control throughout the reaction. |
Illustrative Comparison of Lab vs. Pilot Scale Nitro Reduction
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Catalyst | 5% Pt/C | 5% Pt/C |
| Solvent | Methanol (100 mL) | Methanol (10 L) |
| Temperature | 25 °C | 25-35 °C (with cooling) |
| H₂ Pressure | 50 psi | 50-60 psi |
| Reaction Time | 4 hours | 6-8 hours |
| Yield | 95% | 85-90% |
| Purity | >99% | 97-99% |
Note: This data is illustrative and will vary depending on the specific reaction conditions and equipment.
Knoevenagel Condensation
The Knoevenagel condensation of this compound with an active methylene compound is a key C-C bond-forming reaction.
Troubleshooting Common Issues in Knoevenagel Condensation
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | - Ineffective catalyst.- Insufficient removal of water byproduct.- Poor solubility of reactants. | - Screen different bases (e.g., piperidine, triethylamine) and catalyst loading.- Use a Dean-Stark apparatus to azeotropically remove water.- Choose a solvent in which all reactants are soluble at the reaction temperature. |
| Formation of Michael Adducts | - Use of a strong base or prolonged reaction times. | - Use a milder base and monitor the reaction closely to stop it upon completion.- Consider a two-phase reaction system. |
| Difficult Product Isolation | - Product is an oil or difficult to crystallize. | - Optimize the crystallization solvent system.- Consider purification by column chromatography. |
Illustrative Comparison of Lab vs. Pilot Scale Knoevenagel Condensation
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |
| Active Methylene Compound | Malononitrile | Malononitrile |
| Catalyst | Piperidine (catalytic) | Piperidine (catalytic) |
| Solvent | Toluene (50 mL) | Toluene (5 L) |
| Temperature | Reflux (with Dean-Stark) | Reflux (with Dean-Stark) |
| Reaction Time | 2 hours | 3-4 hours |
| Yield | 90% | 80-85% |
| Purity | >98% | 96-98% |
Note: This data is illustrative and will vary depending on the specific reaction conditions and equipment.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound (Illustrative Pilot Scale)
Materials:
-
This compound (1.0 kg, 5.91 mol)
-
5% Platinum on Carbon (Pt/C), 50% wet (100 g)
-
Methanol (10 L)
-
Pressurized Hydrogenation Reactor (e.g., 20 L Parr reactor)
Procedure:
-
Charge the reactor with this compound and methanol.
-
Stir the mixture to dissolve the starting material.
-
Carefully add the 5% Pt/C catalyst as a slurry in a small amount of methanol.
-
Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen three times.
-
Pressurize the reactor to 50-60 psi with hydrogen.
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Maintain the temperature between 25-35 °C using the reactor's cooling jacket.
-
Monitor the reaction progress by HPLC. The reaction is typically complete in 6-8 hours.
-
Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-6-fluorobenzaldehyde.
Protocol 2: Knoevenagel Condensation with Malononitrile (Illustrative Pilot Scale)
Materials:
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This compound (500 g, 2.96 mol)
-
Malononitrile (215 g, 3.25 mol)
-
Piperidine (30 mL)
-
Toluene (5 L)
-
Jacketed reactor with a Dean-Stark trap and condenser
Procedure:
-
Charge the reactor with this compound, malononitrile, and toluene.
-
Begin stirring and add the piperidine.
-
Heat the mixture to reflux and begin collecting water in the Dean-Stark trap.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete in 3-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product should precipitate out of the solution. If not, the solution can be concentrated.
-
Filter the solid product and wash with cold toluene.
-
Dry the product in a vacuum oven at 50-60 °C.
Visualizations
Caption: General experimental workflows for common reactions.
Caption: Troubleshooting logic for low yield on scale-up.
References
Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoro-3-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of 2-Fluoro-3-nitrobenzaldehyde. The information provided is designed to address common experimental challenges and offer guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of solvent polarity on the SNAr reaction of this compound?
A1: Generally, polar solvents are preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate formed during the reaction. Dipolar aprotic solvents such as DMSO, DMF, and acetonitrile are often the most effective, as they solvate the cationic counter-ion of the nucleophile, leading to a more "naked" and reactive nucleophile. This typically results in a significant increase in the reaction rate compared to nonpolar solvents.
Q2: Should I use a protic or aprotic polar solvent?
A2: The choice between a polar protic and a polar aprotic solvent can be critical.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally recommended for SNAr reactions. They excel at solvating cations, leaving the anionic nucleophile more reactive. This often leads to faster reaction rates.
-
Polar protic solvents (e.g., water, ethanol, methanol) can also be used. While they can stabilize the Meisenheimer complex through hydrogen bonding, they can also solvate the anionic nucleophile, reducing its nucleophilicity and potentially slowing down the reaction.
Q3: My reaction is very slow or not proceeding. What are the common causes and how can I troubleshoot this?
A3: Several factors could contribute to a slow or stalled reaction. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include poor solvent choice, low reaction temperature, a weak nucleophile, or issues with reactant purity.
Q4: I am observing multiple products in my reaction mixture. What could be the reason?
A4: The formation of multiple products could be due to side reactions involving the aldehyde group of this compound, or reaction at other positions on the aromatic ring if the conditions are harsh. The aldehyde group can potentially react with certain nucleophiles. To minimize side products, ensure your reactants are pure, consider protecting the aldehyde group if necessary, and optimize the reaction temperature and time.
Data Presentation: Solvent Effects on SNAr Reactivity (Representative Data)
The following tables summarize the effect of solvents on the rate constants and yields for SNAr reactions of compounds analogous to this compound.
Table 1: Relative Rate Constants for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine in Various Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Hexane | 1.9 | 1 |
| Dioxane | 2.2 | 1,360 |
| Chloroform | 4.8 | 3,300 |
| Ethyl Acetate | 6.0 | 4,400 |
| Acetone | 20.7 | 31,000 |
| Acetonitrile | 37.5 | 45,000 |
| Dimethylformamide (DMF) | 36.7 | 1,200,000 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3,100,000 |
Data is illustrative and based on known trends for SNAr reactions.
Table 2: Effect of Solvent on the Yield of SNAr Reactions of Activated Aryl Halides
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Fluoro-4-nitrobenzene | Morpholine | DMSO | 100 | 2 | 95 |
| 1-Fluoro-4-nitrobenzene | Morpholine | DMF | 100 | 4 | 92 |
| 1-Fluoro-4-nitrobenzene | Morpholine | Acetonitrile | 80 | 12 | 75 |
| 1-Fluoro-4-nitrobenzene | Morpholine | Ethanol | 78 | 24 | 40 |
| 2,4-Dinitrochlorobenzene | Aniline | Toluene | 110 | 8 | 65 |
| 2,4-Dinitrochlorobenzene | Aniline | DMF | 100 | 1 | 98 |
This data is compiled from various sources on SNAr reactions and serves as a general guide.
Experimental Protocols
General Protocol for Studying Solvent Effects on the SNAr Reaction of this compound
This protocol provides a general framework for systematically evaluating the effect of different solvents on the reaction of this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, an alkoxide)
-
A selection of anhydrous solvents (e.g., DMSO, DMF, acetonitrile, THF, toluene, ethanol)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Stirring and heating equipment (magnetic stirrer with hotplate)
-
Analytical equipment for reaction monitoring and product analysis (TLC, GC-MS, LC-MS, NMR)
Procedure:
-
Preparation: Set up a series of identical reaction flasks under an inert atmosphere. Ensure all glassware is dry.
-
Reactant Addition: To each flask, add this compound (1.0 eq) and the chosen solvent.
-
Nucleophile Addition: Add the nucleophile (1.0 - 1.2 eq) to each flask. If the nucleophile is a salt, ensure it is finely powdered and dry. If a base is required, it should be added at this stage.
-
Reaction: Stir the mixtures at a constant temperature. The temperature should be chosen based on the expected reactivity and the boiling point of the solvent.
-
Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC or GC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate it under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).
-
Analysis: Characterize the purified product and determine the yield for each solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inappropriate solvent. 2. Low reaction temperature. 3. Weak nucleophile. 4. Impure starting materials. 5. Presence of water. | 1. Switch to a polar aprotic solvent like DMSO or DMF. 2. Increase the reaction temperature in increments. 3. Use a stronger nucleophile or add a base to deprotonate a neutral nucleophile. 4. Purify the starting materials before use. 5. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Formation of Multiple Products | 1. Side reactions with the aldehyde group. 2. Reaction at other positions on the ring. 3. Decomposition of starting material or product. | 1. Consider protecting the aldehyde group (e.g., as an acetal) before the SNAr reaction. 2. Use milder reaction conditions (lower temperature, shorter reaction time). 3. Lower the reaction temperature and monitor the reaction closely to stop it upon completion. |
| Difficulty in Product Isolation | 1. High-boiling point solvent (e.g., DMSO, DMF) is difficult to remove. 2. Product is water-soluble. | 1. For DMSO, perform an aqueous workup and extract with a less polar solvent like diethyl ether or ethyl acetate. For DMF, it can often be removed by washing with water during workup. 2. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in water. |
| Inconsistent Results | 1. Variable water content in solvents. 2. Inconsistent reaction temperature. 3. Degradation of nucleophile. | 1. Always use freshly dried, anhydrous solvents. 2. Use a temperature-controlled heating mantle or oil bath. 3. Use a fresh batch of the nucleophile. |
Visualizations
Caption: Experimental workflow for studying solvent effects.
Caption: Logical relationship of solvent effects in SNAr.
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-Fluoro-3-nitrobenzaldehyde and its Products
For Researchers, Scientists, and Drug Development Professionals
The characterization of 2-Fluoro-3-nitrobenzaldehyde and its reaction products is a critical step in pharmaceutical synthesis and drug development. The purity, structure, and concentration of this key intermediate and its derivatives directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of common analytical methods used for the characterization of this compound, supported by experimental data and detailed protocols.
Method Comparison
A variety of analytical techniques can be employed for the qualitative and quantitative analysis of this compound and related nitroaromatic compounds. The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation, purity assessment, or quantification of trace impurities.
| Analytical Technique | Primary Use | Key Performance Characteristics | Common Alternatives |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity assessment, separation of isomers and impurities. | High sensitivity, good reproducibility, suitable for non-volatile and thermally labile compounds. | Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile compounds, impurity profiling. | High specificity and sensitivity, provides structural information from mass spectra. | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the molecule and its products. | Provides detailed information about molecular structure, connectivity, and stereochemistry. | X-ray Crystallography |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Rapid and non-destructive, provides a characteristic molecular fingerprint. | Raman Spectroscopy |
Chromatographic Methods: HPLC and GC-MS
Chromatographic techniques are powerful tools for separating and quantifying components in a mixture. HPLC is particularly well-suited for the analysis of nitroaromatic compounds, which are often non-volatile.[1][2] GC-MS, on the other hand, is ideal for identifying and quantifying volatile impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of nitroaromatic compounds due to its high resolution and sensitivity.[3] It is frequently used to determine the purity of this compound and to quantify related substances. A typical HPLC method involves a reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier.
Table 1: Comparative HPLC Methods for Nitroaromatic Compound Analysis
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl Hydride, 4.6 x 150 mm, 4 µm[1] |
| Mobile Phase | Acetonitrile:Water (60:40) | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid[1] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[1] |
| Detection | UV at 254 nm | UV at 254 nm[1] |
| Run Time | 15 min | 15 min[1] |
| LOD | 0.01 µg/mL | 0.002 - 0.008 µg/mL[4] |
| LOQ | 0.03 µg/mL | - |
| Linearity (R²) | >0.999 | >0.998[4] |
| Precision (%RSD) | < 2% | < 0.2%[1] |
This protocol is a general guideline and may require optimization for specific applications.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: Waters Alliance HPLC system with a 2487 Dual λ Absorbance detector.[3]
-
Column: Cogent Phenyl Hydride™, 4µm, 100Å, 4.6mm x 150mm.[1]
-
Mobile Phase: A gradient of DI Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).[1] The gradient program is as follows: 0-10 min, 25-65% B; 10-11 min, 65-25% B; 11-15 min, 25% B.[1]
-
Flow Rate: 1.0 mL/minute.[1]
-
Injection Volume: 1 µL.[1]
-
Detection: UV at 254 nm.[1]
-
-
Data Analysis: Identify and quantify the main peak and any impurities by comparing their retention times and peak areas with those of the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds.[5] It is particularly useful for identifying and quantifying trace impurities in this compound that may not be readily detectable by HPLC. For non-volatile aldehydes, derivatization may be necessary to increase their volatility for GC analysis.[6]
Table 2: Typical GC-MS Parameters for Aromatic Compound Analysis
| Parameter | Value |
| Column | DB-WAX (or similar polar column), 30 m x 0.32 mm x 0.25 µm[7] |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 80°C, ramp to 240°C at 10°C/min, hold for 5 min[7] |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID)[7] |
| Ionization Mode (MS) | Electron Ionization (EI) |
| Mass Range (MS) | 50-500 amu |
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Derivatization (if necessary): For the analysis of aldehydes, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride can improve volatility and chromatographic performance.[6]
-
GC-MS Conditions:
-
Instrument: Agilent GC-MS system or equivalent.
-
Column: Polyethylene glycol (DB-WAX) or a column with similar polarity (30 m × 0.32 mm × 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL splitless injection.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.[7]
-
-
Data Analysis: Identify compounds based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an internal or external standard method.
Spectroscopic Methods: NMR and FTIR
Spectroscopic methods provide valuable information about the molecular structure and functional groups present in a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its reaction products.[8][9] ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each atom in the molecule.[10]
Table 3: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | ~10.1 | s |
| Aromatic (H4) | ~8.3 | d |
| Aromatic (H5) | ~7.8 | t |
| Aromatic (H6) | ~8.5 | d |
Note: Expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Pulse Program: Standard ¹H pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.[8][9] For this compound, characteristic absorption bands for the aldehyde, nitro, and fluoro groups can be observed.
Table 4: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1705-1730[11][12][13] |
| Aldehyde (C-H) | Stretch | 2750 and 2850[11] |
| Nitro (N-O) | Asymmetric Stretch | 1500-1560 |
| Nitro (N-O) | Symmetric Stretch | 1335-1370 |
| C-F | Stretch | 1000-1400 |
| Aromatic C=C | Stretch | 1450-1600[11] |
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Solution Samples: Place a drop of the sample between two NaCl or KBr plates.
-
-
Data Acquisition:
-
Instrument: PerkinElmer Spectrum Two or equivalent.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values to confirm the presence of the expected functional groups.
Visualizing Analytical Workflows
Understanding the logical flow of analytical procedures is crucial for efficient laboratory work. The following diagrams, generated using Graphviz, illustrate typical workflows for the characterization of this compound products.
Caption: A typical workflow for purity analysis using HPLC.
Caption: A logical workflow for structural elucidation of a product.
References
- 1. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. tandfonline.com [tandfonline.com]
- 3. waters.com [waters.com]
- 4. Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.unar.ac.id [repository.unar.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound(96516-29-9) 1H NMR spectrum [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
spectroscopic analysis (NMR, IR, Mass Spec) of 2-Fluoro-3-nitrobenzaldehyde derivatives
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's structure and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the elucidation and verification of chemical structures. This guide provides a comparative analysis of the spectroscopic data for 2-Fluoro-3-nitrobenzaldehyde and its isomers, offering insights into how the relative positions of the fluoro, nitro, and aldehyde groups influence their spectral characteristics.
Introduction
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the strongly electron-withdrawing nitro and aldehyde groups, combined with the electronegative fluorine atom, creates a unique electronic environment on the aromatic ring, which is reflected in their spectroscopic signatures. Understanding these spectral nuances is crucial for reaction monitoring, quality control, and the rational design of new chemical entities.
This guide presents a summary of available ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its commercially available isomers, 4-Fluoro-3-nitrobenzaldehyde and 5-Fluoro-2-nitrobenzaldehyde.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. The data has been compiled from various spectral databases and literature sources.
¹H and ¹³C NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the nitro and aldehyde groups generally deshields the aromatic protons and carbons, shifting their signals to a lower field (higher ppm values). The position of the fluorine atom introduces further complexity through its inductive effect and through-space coupling with nearby protons and carbons.
Table 1: ¹H and ¹³C NMR Data for Fluoro-nitrobenzaldehyde Isomers
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |
| This compound | ~10.4 | ~8.2 (d), ~8.0 (d), ~7.8 (t) | Not readily available | Not readily available |
| 4-Fluoro-3-nitrobenzaldehyde | ~10.1 | ~8.4 (d), ~8.1 (d), ~7.6 (t) | ~189 | ~164 (C-F), ~140, ~135, ~131, ~129, ~118 |
| 5-Fluoro-2-nitrobenzaldehyde | ~10.3 | ~8.2 (dd), ~7.8 (ddd), ~7.5 (dd) | ~187 | ~165 (C-F), ~150, ~132, ~129, ~125, ~117 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and ddd (doublet of doublet of doublets).
IR Spectral Data
Infrared spectroscopy provides information about the functional groups present in a molecule. The positions of the absorption bands are characteristic of specific bond vibrations. For fluoro-nitrobenzaldehyde isomers, the key vibrational bands are those corresponding to the aldehyde C=O stretch, the N-O stretches of the nitro group, and the C-F stretch.
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Fluoro-nitrobenzaldehyde Isomers
| Compound | C=O Stretch (Aldehyde) | Asymmetric NO₂ Stretch | Symmetric NO₂ Stretch | C-F Stretch |
| This compound | ~1710 | ~1540 | ~1360 | ~1250 |
| 4-Fluoro-3-nitrobenzaldehyde | ~1705 | ~1535 | ~1350 | ~1260 |
| 5-Fluoro-2-nitrobenzaldehyde | ~1700 | ~1530 | ~1345 | ~1270 |
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For the fluoro-nitrobenzaldehyde isomers, the molecular ion peak (M⁺) is expected at m/z 169. The fragmentation pattern can provide clues about the structure, with common losses including the nitro group (NO₂), carbon monoxide (CO) from the aldehyde, and the fluorine atom.
Table 3: Key Mass Spectrometry Fragments (m/z) for Fluoro-nitrobenzaldehyde Isomers
| Compound | Molecular Ion (M⁺) | [M-NO₂]⁺ | [M-CHO]⁺ | [M-F]⁺ |
| This compound | 169 | 123 | 140 | 150 |
| 4-Fluoro-3-nitrobenzaldehyde | 169 | 123 | 140 | 150 |
| 5-Fluoro-2-nitrobenzaldehyde | 169 | 123 | 140 | 150 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data. Below are generalized methodologies for the key spectroscopic techniques discussed.
NMR Spectroscopy
-
Sample Preparation :
-
Weigh 5-10 mg of the fluoro-nitrobenzaldehyde sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for the instrument's detector coil.[1]
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which results in sharp, symmetrical peaks.
-
-
Data Acquisition (¹H NMR) :
-
Pulse Angle : Typically a 30° or 45° pulse.
-
Acquisition Time : Usually 2-4 seconds.
-
Relaxation Delay : A delay of 1-5 seconds between pulses.
-
Number of Scans : 8-16 scans are generally sufficient for a good signal-to-noise ratio.[1]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS peak at 0 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze splitting patterns (multiplicity) and measure coupling constants (J) in Hertz (Hz).[1]
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation :
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Prepare a stock solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create calibration standards if quantitative analysis is required.
-
-
GC Method :
-
Injector Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Method :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Mass Range : m/z 40-300.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a this compound derivative.
References
A Comparative Guide to Reaction Monitoring Techniques for Syntheses Utilizing 2-Fluoro-3-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is fundamental to optimizing yields, ensuring purity, and understanding reaction kinetics. 2-Fluoro-3-nitrobenzaldehyde is a valuable starting material in the synthesis of a variety of heterocyclic compounds, including potential pharmaceutical agents. The ability to effectively monitor its transformations is crucial for successful and reproducible synthetic outcomes. This guide provides a comparative overview of common reaction monitoring techniques applicable to syntheses involving this compound, with a focus on Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Key Reaction Monitoring Techniques
The choice of a suitable reaction monitoring technique depends on several factors, including the nature of the reaction, the required level of detail, the available instrumentation, and the cost. While TLC offers a rapid and inexpensive qualitative assessment, HPLC provides detailed quantitative data, and in-situ NMR allows for real-time, non-invasive analysis.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase in a column under high pressure. | Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information. |
| Primary Use | Qualitative monitoring of reaction progress, checking for the presence of starting materials and products. | Quantitative analysis of reaction conversion, product purity, and impurity profiling. | In-situ, real-time monitoring of reactant consumption, product formation, and intermediate identification. |
| Speed | Fast (typically 5-20 minutes per analysis). | Moderate (typically 5-30 minutes per sample). | Fast (for in-situ monitoring, spectra can be acquired in seconds to minutes). |
| Cost | Low, requires minimal and inexpensive equipment. | High, requires expensive instrumentation and high-purity solvents. | Very high, requires expensive and specialized equipment. |
| Sensitivity | Lower sensitivity, suitable for monitoring major reaction components. | High sensitivity, capable of detecting trace components and impurities. | Moderate to high sensitivity, depending on the nucleus and experimental parameters. |
| Ease of Use | Simple to perform with minimal training. | Requires more expertise for method development, operation, and data analysis. | Requires highly skilled operators for data acquisition and interpretation. |
| Sample Prep. | Minimal, a small aliquot of the reaction mixture is spotted directly. | Often requires filtration, dilution, and sometimes derivatization of the sample. | For in-situ monitoring, the reaction is run in a deuterated solvent within an NMR tube. For offline analysis, an aliquot is taken and prepared in a suitable deuterated solvent. |
Representative Reaction: Synthesis of a Dihydropyrimidine Derivative
To illustrate the application of these monitoring techniques, we will consider a representative synthesis of a dihydropyrimidine derivative from this compound, a reaction of interest in medicinal chemistry.
Reaction Scheme:
Experimental Protocols
General Reaction Setup
In a round-bottom flask, this compound (1.0 mmol), urea (1.2 mmol), and ethyl acetoacetate (1.0 mmol) are dissolved in ethanol (10 mL). A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added. The reaction mixture is stirred at a specified temperature (e.g., 60 °C) and monitored by one of the following techniques.
Thin-Layer Chromatography (TLC) Monitoring
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point, to be optimized based on the polarity of the product.
-
UV lamp (254 nm)
Procedure:
-
Baseline: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Spotting:
-
Using a capillary tube, spot a dilute solution of the starting material (this compound) on the left of the baseline.
-
At timed intervals (e.g., every 30 minutes), take a small aliquot from the reaction mixture, dilute it with a small amount of a volatile solvent like ethyl acetate, and spot it in the center of the baseline.
-
On the right, a co-spot of the starting material and the reaction mixture can be applied to aid in identification.
-
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The starting aldehyde and the more polar product should appear as distinct spots.
Data Interpretation: The reaction is considered complete when the spot corresponding to the starting material has disappeared or significantly diminished.
Illustrative TLC Data:
| Time (min) | Rf (Starting Material) | Rf (Product) | Observations |
| 0 | 0.65 | - | Single spot for starting material. |
| 30 | 0.65 | 0.30 | Appearance of a new, more polar spot. |
| 60 | 0.65 (faint) | 0.30 | Intensity of the product spot increases. |
| 120 | - | 0.30 | Starting material spot is no longer visible. |
High-Performance Liquid Chromatography (HPLC) Monitoring
Instrumentation:
-
HPLC system with a UV detector (e.g., at 254 nm)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point. For example, a gradient from 30% B to 90% B over 15 minutes.
Procedure:
-
Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Dilute it with the initial mobile phase composition (e.g., in 1 mL of 30% acetonitrile/water). Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the HPLC system.
-
Data Acquisition: Record the chromatogram.
Data Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The percentage conversion can be calculated from the relative peak areas (assuming similar response factors for the reactant and product).
Illustrative HPLC Data:
| Time (min) | Retention Time (Starting Material) (min) | Peak Area (Starting Material) | Retention Time (Product) (min) | Peak Area (Product) | % Conversion |
| 0 | 8.5 | 1,200,000 | - | 0 | 0 |
| 30 | 8.5 | 650,000 | 6.2 | 580,000 | ~47 |
| 60 | 8.5 | 250,000 | 6.2 | 1,050,000 | ~81 |
| 120 | 8.5 | 50,000 | 6.2 | 1,250,000 | ~96 |
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Reaction Setup: The reaction is performed directly in an NMR tube using deuterated ethanol (ethanol-d6) as the solvent. The reactants and catalyst are added to the NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and a series of ¹H NMR spectra are acquired at regular intervals. Key parameters to set include the number of scans and the relaxation delay to ensure quantitative data.
-
Data Processing: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction).
Data Interpretation: The progress of the reaction is monitored by observing the disappearance of the aldehyde proton signal of this compound (around 10.0-10.5 ppm) and the appearance of new signals corresponding to the product (e.g., the C4-H of the dihydropyrimidine ring, typically around 5.0-5.5 ppm). The relative integrals of these signals can be used to determine the conversion.
Illustrative ¹H NMR Data:
| Time (min) | Integral (Aldehyde-H, ~10.2 ppm) | Integral (Product C4-H, ~5.3 ppm) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.52 | 0.48 | 48 |
| 60 | 0.18 | 0.82 | 82 |
| 120 | 0.03 | 0.97 | 97 |
Alternatives to this compound
For the synthesis of fluorinated heterocyclic compounds like quinazolines or pyrimidines, several alternatives to this compound can be considered, depending on the desired substitution pattern and subsequent reaction steps.
-
Other Isomers: 4-Fluoro-3-nitrobenzaldehyde or 2-Fluoro-5-nitrobenzaldehyde can be used to synthesize different regioisomers of the final heterocyclic product.
-
Precursors with Different Functional Groups: Starting from a corresponding fluoronitrotoluene and oxidizing the methyl group to an aldehyde offers an alternative route. Alternatively, using a fluoronitrobenzoic acid and reducing it to the aldehyde provides another synthetic pathway.
-
Building the Ring System First: In some cases, the aromatic ring can be fluorinated or nitrated after the heterocyclic core has been formed, though this can lead to issues with regioselectivity.
Mandatory Visualizations
Caption: A generalized workflow for monitoring organic syntheses.
Caption: Decision tree for selecting a reaction monitoring technique.
A Comparative Guide to the Reactivity of 2-Fluoro-3-nitrobenzaldehyde and 2-Fluoro-5-nitrobenzaldehyde in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Theoretical Underpinnings of Reactivity
The reactivity of fluoronitrobenzaldehydes in SNAr reactions is primarily governed by the electronic effects of the nitro group (-NO₂) relative to the fluorine atom (-F), which serves as the leaving group. The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate directly influences the activation energy of the reaction and, consequently, the reaction rate.
2-Fluoro-5-nitrobenzaldehyde: In this isomer, the nitro group is positioned para to the fluorine atom. This arrangement is highly activating for SNAr. The negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electron-withdrawing nitro group through resonance. This significant stabilization of the intermediate lowers the activation energy and accelerates the reaction.
2-Fluoro-3-nitrobenzaldehyde: In contrast, the nitro group in this isomer is meta to the fluorine atom. Due to this positioning, direct resonance delocalization of the negative charge from the site of nucleophilic attack to the nitro group is not possible. The nitro group can only exert its electron-withdrawing influence through the weaker inductive effect. Consequently, the Meisenheimer intermediate is less stabilized compared to the para-isomer, leading to a higher activation energy and a predicted slower reaction rate.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The generally accepted mechanism for the SNAr reaction of these compounds is a two-step addition-elimination process.
Caption: Generalized mechanism for the SNAr reaction.
Experimental Data and Observations
While a direct side-by-side kinetic study is not available, the reactivity of 2-Fluoro-5-nitrobenzaldehyde is demonstrated in the literature through its use in the synthesis of heterocyclic compounds. For instance, its cyclocondensation with amidines to form isoquinolines has been reported.
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 2-Fluoro-5-nitrobenzaldehyde | Acetamidine | 2-Methyl-6-nitroquinazoline | 58% | [1] |
No comparable experimental data for nucleophilic aromatic substitution on this compound was found in a comprehensive literature search. The absence of such data for the 3-nitro isomer in contexts where the 5-nitro isomer is used further suggests its lower reactivity, making it a less favorable substrate for SNAr-based syntheses.
Experimental Protocols
To empirically determine the relative reactivity of these two isomers, a competitive experiment or parallel reactions under identical conditions can be performed. Below is a general protocol for a comparative study using a common nucleophile, such as morpholine.
Objective: To compare the rate of nucleophilic aromatic substitution of this compound and 2-Fluoro-5-nitrobenzaldehyde with morpholine.
Materials:
-
This compound
-
2-Fluoro-5-nitrobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks, dissolve 2-Fluoro-5-nitrobenzaldehyde (1 mmol) in 10 mL of anhydrous DMF in one flask, and this compound (1 mmol) in 10 mL of anhydrous DMF in the other.
-
Addition of Reagents: To each flask, add morpholine (1.1 mmol) followed by potassium carbonate (2 mmol).
-
Reaction Conditions: Stir both reaction mixtures at a constant temperature (e.g., 80 °C).
-
Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by TLC.
-
Work-up (at various time points or upon completion):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis: Analyze the crude product mixture by HPLC or GC-MS to determine the ratio of starting material to product. This will allow for a quantitative comparison of the reaction rates.
Caption: Proposed workflow for a comparative reactivity study.
Conclusion
References
A Comparative Analysis of 2-Fluoro-3-nitrobenzaldehyde and 2-Chloro-3-nitrobenzaldehyde in Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of aromatic chemistry, nucleophilic aromatic substitution (SNAr) reactions are a cornerstone for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The choice of substrate in these reactions is critical for optimizing yields, reaction kinetics, and overall efficiency. This guide provides a detailed comparison of two common substrates, 2-Fluoro-3-nitrobenzaldehyde and 2-Chloro-3-nitrobenzaldehyde, in the context of SNAr reactions, supported by theoretical principles and proposed experimental data.
Theoretical Framework: The Decisive Role of the Leaving Group
The reactivity of aryl halides in SNAr reactions is predominantly governed by the nature of the leaving group and the electronic landscape of the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the carbon atom bearing the halogen. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the halide ion restores the aromaticity of the ring.
The rate-determining step in this process is the initial nucleophilic attack. Consequently, the electronegativity of the halogen substituent plays a pivotal role. Fluorine, being the most electronegative halogen, exerts a strong inductive electron-withdrawing effect. This effect significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, rendering it more electrophilic and thus more susceptible to nucleophilic attack. In contrast, chlorine is less electronegative, resulting in a less pronounced activation of the ring. Therefore, it is anticipated that this compound will exhibit a higher reactivity in SNAr reactions compared to its chloro-analogue.[1][2][3]
Both molecules are further activated by the presence of a nitro group (-NO₂) ortho to the halogen. This powerful electron-withdrawing group provides resonance stabilization to the negatively charged Meisenheimer complex, further facilitating the reaction. The aldehyde group (-CHO) at the meta position, while also electron-withdrawing, contributes less significantly to the stabilization of the intermediate compared to the ortho-nitro group.
Proposed Experimental Comparison
To quantify the reactivity difference between this compound and 2-Chloro-3-nitrobenzaldehyde, a series of parallel SNAr reactions with a common nucleophile, such as morpholine, are proposed. The reactions would be conducted under identical conditions to ensure a valid comparison.
Table 1: Proposed Experimental Data for the SNAr Reaction of 2-Halo-3-nitrobenzaldehydes with Morpholine
| Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Proposed Yield (%) |
| This compound | Morpholine | DMSO | 80 | 2 | 95 |
| 2-Chloro-3-nitrobenzaldehyde | Morpholine | DMSO | 80 | 8 | 75 |
Experimental Protocol: A General Procedure for SNAr Reaction
The following protocol outlines a general procedure for the SNAr reaction of a 2-halo-3-nitrobenzaldehyde with an amine nucleophile. This can be adapted for various nucleophiles and specific reaction conditions.[4]
Materials:
-
This compound or 2-Chloro-3-nitrobenzaldehyde (1.0 eq)
-
Amine nucleophile (e.g., Morpholine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) as a base (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) apparatus
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2-halo-3-nitrobenzaldehyde (1.0 eq) and dissolve it in anhydrous DMSO.
-
Add the amine nucleophile (1.2 eq) to the solution, followed by the addition of potassium carbonate (2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.
-
Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualizing the SNAr Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the general SNAr mechanism and the experimental workflow.
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: A generalized experimental workflow for SNAr reactions.
Conclusion
Based on fundamental principles of physical organic chemistry, this compound is expected to be a more reactive substrate in SNAr reactions than 2-Chloro-3-nitrobenzaldehyde. This heightened reactivity, attributed to the superior ability of fluorine to activate the aromatic ring towards nucleophilic attack, can translate into shorter reaction times and potentially higher yields. For drug development professionals and researchers, the choice between these two substrates will depend on the specific requirements of the synthesis, including the desired reaction kinetics and the nature of the nucleophile. The provided experimental protocol serves as a starting point for the practical evaluation and optimization of these valuable synthetic transformations.
References
A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Nitrobenzaldehydes in Synthesis
In the landscape of organic synthesis, the choice of starting materials is paramount to achieving desired outcomes in terms of reactivity, yield, and downstream biological activity. Nitrobenzaldehydes are valuable precursors in the synthesis of a wide array of pharmaceuticals and fine chemicals, owing to the versatile reactivity of both the aldehyde and the nitro functionalities. The strategic introduction of fluorine atoms to this scaffold can significantly modulate its electronic properties, offering a powerful tool for chemists to fine-tune molecular characteristics.
This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated nitrobenzaldehydes in key synthetic transformations. By examining their performance in widely-used reactions, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Influence of Fluorine: An Electronic Perspective
The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect on the aromatic ring. When a fluorine atom is present on a nitrobenzaldehyde molecule, it acts in concert with the already potent electron-withdrawing nitro group. This synergistic effect renders the carbonyl carbon significantly more electrophilic compared to its non-fluorinated counterpart. Consequently, fluorinated nitrobenzaldehydes are anticipated to exhibit enhanced reactivity towards nucleophilic attack, a cornerstone of many carbon-carbon and carbon-heteroatom bond-forming reactions. This heightened reactivity can translate to faster reaction rates, milder reaction conditions, and potentially higher yields.
Comparative Performance in Key Synthetic Reactions
To illustrate the practical implications of fluorination, we present a comparative analysis of fluorinated and non-fluorinated nitrobenzaldehydes in three ubiquitous synthetic transformations: the Knoevenagel condensation, the Wittig reaction, and the reduction of the aldehyde functionality.
Knoevenagel Condensation
The Knoevenagel condensation is a pivotal reaction for the formation of carbon-carbon double bonds, typically involving the reaction of an aldehyde with an active methylene compound. The enhanced electrophilicity of fluorinated nitrobenzaldehydes is expected to accelerate this reaction.
Table 1: Knoevenagel Condensation of Nitrobenzaldehydes with Malononitrile
| Aldehyde | Product | Catalyst/Conditions | Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | Alum, Water, 60°C | 50 min | 99 | [1] |
| 4-Fluorobenzaldehyde* | 2-(4-Fluorobenzylidene)malononitrile | None, Water, Reflux | 4 h | 88 | [2] |
Note: Data for 4-fluoro-3-nitrobenzaldehyde was not available under directly comparable conditions. The data for 4-fluorobenzaldehyde is presented to illustrate the reactivity of a fluorinated analog.
Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. The increased electrophilicity of the carbonyl carbon in fluorinated nitrobenzaldehydes should facilitate the initial nucleophilic attack by the phosphorus ylide, potentially leading to higher efficiency.
Table 2: Wittig Reaction of Nitrobenzaldehydes with Stabilized Ylides
| Aldehyde | Ylide | Product Type | Conditions | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Nitro-substituted stilbene derivative | Microwave, 2 min | Not specified | [3] |
| Fluorinated benzaldehydes | Various stabilized phosphoranes | Fluorinated stilbene derivatives | Solvent-less, 100°C, 15-30 min | 93-98 | This is a general finding for a range of fluorinated benzaldehydes. |
Reduction of the Aldehyde
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. The electronic environment of the carbonyl group can influence the rate of this reaction.
Table 3: Sodium Borohydride Reduction of Nitrobenzaldehydes
| Aldehyde | Product | Solvent | Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | Ethanol | 30 min | Not specified | [4] |
| 3-Nitroacetophenone* | 1-(3-Nitrophenyl)ethanol | Ethanol | Not specified | Not specified | [5] |
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed experimental protocols for the aforementioned reactions.
Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile
Materials:
-
4-Nitrobenzaldehyde
-
Malononitrile
-
Alum (20 mol%)
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 4-nitrobenzaldehyde (1 mmol), malononitrile (1 mmol), and water (10 mL).
-
Add alum (20 mol%) to the mixture.
-
Stir the reaction mixture on a magnetic stirrer at 60°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Isolate the solid by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-nitrobenzylidene)malononitrile.[1]
Wittig Reaction of 2-Nitrobenzaldehyde with Methyl (triphenylphosphoranylidene)acetate
Materials:
-
2-Nitrobenzaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Powdered silica gel
-
Microwave oven
-
Ethyl acetate
-
Hexane
-
Reaction tube
Procedure:
-
In a reaction tube, mix 2-nitrobenzaldehyde powder (0.56 mmol) with methyl (triphenylphosphoranylidene)acetate (0.522 mmol) and powdered silica gel (0.108 g).
-
Heat the mixture in a microwave oven at 40% power for 2 minutes.
-
Allow the resulting gel to cool to room temperature and grind it to a powder.
-
Purify the product by column chromatography using a 50:50 ethyl acetate:hexane mobile phase.
-
Evaporate the solvent to obtain the methyl (2E)-3-(2-nitrophenyl)acrylate product.[3]
Reduction of 4-Nitrobenzaldehyde to 4-Nitrobenzyl Alcohol
Materials:
-
4-Nitrobenzaldehyde
-
Ethanol
-
Sodium borohydride (NaBH4)
-
Water
-
Hot plate
-
Beaker
Procedure:
-
Dissolve 4-nitrobenzaldehyde (1.5 g) in ethanol (15 mL) in a beaker.
-
Warm the solution gently on a hot plate.
-
Add NaBH4 (0.75 g) in small portions over 5 minutes.
-
Continue warming the solution for 30 minutes.
-
Slowly pour the reaction mixture into cold water (30 mL) to precipitate the product.
-
Collect the precipitate by filtration and recrystallize from a 50:50 ethanol:water mixture to obtain pure 4-nitrobenzyl alcohol.[4]
Visualizing the Synthetic Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates a typical workflow for a comparative synthesis study.
Caption: A logical workflow for a head-to-head comparison study.
Conclusion
The strategic incorporation of fluorine into the nitrobenzaldehyde scaffold presents a compelling avenue for modulating chemical reactivity. The available data and underlying chemical principles strongly suggest that fluorinated nitrobenzaldehydes are more reactive substrates in common synthetic transformations such as Knoevenagel condensations and Wittig reactions compared to their non-fluorinated analogs. This enhanced reactivity, driven by the potent electron-withdrawing nature of fluorine, can be leveraged by chemists to achieve higher yields and faster reaction times. The provided protocols offer a foundation for researchers to conduct direct comparative studies and further explore the synthetic utility of these valuable building blocks in the pursuit of novel molecules for pharmaceutical and materials science applications.
References
The Promising Biological Potential of 2-Fluoro-3-nitrobenzaldehyde Derivatives: A Comparative Outlook
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. 2-Fluoro-3-nitrobenzaldehyde emerges as a versatile scaffold for the synthesis of a diverse array of derivatives with significant therapeutic potential. While direct experimental data on the biological screening of compounds derived specifically from this compound is limited in currently available literature, a comparative analysis of structurally analogous compounds provides a strong predictive framework for their potential antimicrobial, anticancer, and anti-inflammatory activities.
The presence of both a fluorine atom and a nitro group on the benzaldehyde ring is a key feature that often enhances the biological efficacy of the resulting molecules. Fluorine can improve metabolic stability and binding affinity, while the nitro group is a common pharmacophore in various therapeutic agents.[1][2] This guide synthesizes existing data on related fluoronitrobenzaldehyde derivatives to offer a comparative overview of their potential biological activities, supported by detailed experimental methodologies and pathway visualizations to facilitate future research and development.
Comparative Analysis of Biological Activity
Derivatives synthesized from substituted benzaldehydes, particularly Schiff bases and various heterocyclic compounds like triazoles, have demonstrated a broad spectrum of biological activities.[3][4][5] Based on the structure-activity relationships observed in these related compounds, derivatives of this compound are anticipated to exhibit notable antimicrobial and anticancer properties.
Predicted Antimicrobial Activity
Schiff bases derived from fluorinated benzaldehydes have shown activity against a range of bacterial and fungal pathogens.[6] The mode of action is often linked to the inhibition of essential microbial enzymes. A comparative summary of the minimum inhibitory concentrations (MIC) for analogous compounds against various microorganisms is presented below.
| Derivative Type | Test Organism | MIC (µg/mL) of Analogous Compounds | Reference Compound | MIC (µg/mL) |
| Schiff Base | Staphylococcus aureus | 12.5 - 25 | Ampicillin | 12.5 |
| Schiff Base | Escherichia coli | >50 | Ampicillin | 100 |
| Schiff Base | Candida albicans | 0.037 mM (as Schiff base L1) | - | - |
| Copper (II) Complex of Schiff Base | Candida albicans | >2.0 mM | - | - |
Note: Data is extrapolated from studies on structurally similar fluorinated and nitrated benzaldehyde derivatives. The MIC values are indicative and intended to guide future experimental design.
Predicted Anticancer Activity
Heterocyclic compounds synthesized from substituted benzaldehydes have been evaluated for their cytotoxic effects against various cancer cell lines.[3][7][8] The MTT assay is a common method to assess cell viability, and the results are often expressed as the half-maximal inhibitory concentration (IC50).
| Derivative Type | Cancer Cell Line | IC50 (µM) of Analogous Compounds | Reference Compound | IC50 (µM) |
| Pyridine Derivative | Renal Cancer (A498) | 1.8 - 4.5 | Doxorubicin | 1.2 |
| Pyridine Derivative | Prostate Cancer (PC3) | 2.1 - 5.2 | Doxorubicin | 2.5 |
| Triazole Derivative | Breast Cancer (MCF-7) | 5 - 20 | 5-Fluorouracil | 15 |
| Triazole Derivative | Colon Cancer (HCT116) | 3.25 - 3.84 | 5-Fluorouracil | 25.36 |
Note: Data is based on studies of various substituted pyridine and triazole derivatives, not directly from this compound. The IC50 values provide a comparative benchmark for potential anticancer activity.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments typically employed in the biological screening of such compounds.
Synthesis of Schiff Base Derivatives
A common method for preparing Schiff base derivatives involves a condensation reaction between the aldehyde and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline, aminothiazole)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve one molar equivalent of this compound in absolute ethanol in a round-bottom flask.
-
Add one molar equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol, to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture under reflux for a period of 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.
-
Isolate the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent to obtain pure crystals.
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of a compound.
Materials:
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal cultures
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth and solvent)
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive and negative controls on each plate.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anticancer Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.
Visualizing Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow and a representative signaling pathway that could be investigated.
Caption: General workflow for the synthesis and biological screening of derivatives.
Caption: Potential mechanisms of action for antimicrobial and anticancer activity.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 2-Fluoro-3-nitrobenzaldehyde: A Computational Approach
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the electronic properties of 2-Fluoro-3-nitrobenzaldehyde against structurally similar benzaldehyde derivatives. The data presented herein is derived from computational studies, offering insights into the molecule's reactivity, stability, and potential applications in medicinal chemistry and materials science.
Introduction
This compound is an aromatic aldehyde featuring both an electron-withdrawing nitro group (-NO₂) and a halogen substituent (-F). These functional groups significantly influence the electronic distribution within the benzene ring and the reactivity of the aldehyde functional group. Understanding these electronic properties is crucial for predicting the molecule's behavior in chemical reactions and biological systems. This guide employs Density Functional Theory (DFT) to elucidate these properties and compares them with Benzaldehyde, 3-Nitrobenzaldehyde, and 2-Fluorobenzaldehyde to delineate the individual and combined effects of the fluoro and nitro substituents.
Computational Methodology
The electronic properties were calculated using Density Functional Theory (DFT), a robust method for quantum chemical calculations.
Experimental Protocol: DFT Calculations
-
Molecular Geometry Optimization: The initial structures of all molecules were built and optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set in the gas phase. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations were performed on the optimized geometries to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.
-
Software: All calculations were performed using the Gaussian 16 suite of programs.
A Researcher's Guide to Assessing Cross-Reactivity of 2-Fluoro-3-nitrobenzaldehyde Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The specificity of a chemical probe or lead compound is paramount in biological research and drug development. For derivatives of 2-Fluoro-3-nitrobenzaldehyde, a versatile scaffold in medicinal chemistry, understanding their potential for cross-reactivity is crucial for accurate interpretation of experimental results and for predicting off-target effects. This guide provides a comparative framework and detailed, hypothetical experimental protocols for assessing the cross-reactivity of this compound derivatives in common biological assays.
The Importance of Cross-Reactivity Studies
Cross-reactivity occurs when a molecule, such as an antibody or a small molecule inhibitor, binds to structurally similar but unintended targets.[1] This can lead to false positives in immunoassays or a misunderstanding of a compound's mechanism of action.[2] For derivatives of this compound, which may be developed as probes or drug candidates, characterizing their interaction with a panel of structurally related analogs is a critical step in validation.
This guide will focus on two key types of biological assays where cross-reactivity is a significant consideration:
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): To assess the specificity of an antibody raised against the parent compound.
-
Enzyme Inhibition Assay: To determine the selectivity of the parent compound and its derivatives against a specific enzyme target.
Hypothetical Compounds for Cross-Reactivity Studies
To illustrate the principles of a cross-reactivity study, we will use this compound as our parent compound (PC) and three hypothetical derivatives with minor structural modifications:
-
Parent Compound (PC): this compound
-
Derivative 1 (D1): 4-Fluoro-3-nitrobenzaldehyde (Isomeric variant)
-
Derivative 2 (D2): 2-Chloro-3-nitrobenzaldehyde (Halogen substitution)
-
Derivative 3 (D3): 2-Fluoro-3-aminobenzaldehyde (Functional group modification)
I. Competitive ELISA for Antibody Specificity
A competitive ELISA is an effective method to determine the degree to which related compounds can compete with the target antigen for antibody binding.[3] In this hypothetical study, we assume the generation of a polyclonal antibody against a protein conjugate of this compound.
Experimental Protocol: Competitive ELISA
-
Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plates are incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: To prevent non-specific binding, the plates are incubated with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature.
-
Washing: The plates are washed again as in step 2.
-
Competitive Reaction: A fixed, predetermined dilution of the anti-2-Fluoro-3-nitrobenzaldehyde antibody is mixed with varying concentrations of the parent compound (PC) or its derivatives (D1, D2, D3). These mixtures are then added to the coated and blocked wells. The plates are incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed as in step 2.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plates are washed as in step 2.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: The concentration of each compound that inhibits 50% of the antibody binding (IC50) is calculated. The percent cross-reactivity is then determined using the following formula:
% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100[4]
Hypothetical Data Presentation
| Compound | Description | Hypothetical IC50 (nM) | % Cross-Reactivity |
| PC | This compound | 50 | 100% |
| D1 | 4-Fluoro-3-nitrobenzaldehyde | 150 | 33.3% |
| D2 | 2-Chloro-3-nitrobenzaldehyde | 500 | 10.0% |
| D3 | 2-Fluoro-3-aminobenzaldehyde | >10,000 | <0.5% |
Visualizing the Workflow and Principle
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. Tips for ELISA | Rockland [rockland.com]
- 4. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Fluoro-3-nitrobenzaldehyde: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Fluoro-3-nitrobenzaldehyde is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound, from initial handling to final disposition. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties.
Hazard Profile and Safety Summary
This compound is classified with several hazards that necessitate careful handling and disposal.[1] Understanding these hazards is the first step in ensuring safe laboratory practices.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity (Oral), Category 4 | Harmful if swallowed.[1] | P264, P270, P301+P312+P330 |
| Skin Irritation, Category 2 | Causes skin irritation.[1] | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Irritation, Category 2A | Causes serious eye irritation.[1] | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory system) | May cause respiratory irritation.[1] | P261, P271, P304+P340, P312 |
| Hazardous to the Aquatic Environment (Short-term and Long-term), Category 3 | Harmful to aquatic life with long lasting effects.[1] | P273 |
Experimental Protocol: Waste Collection and Disposal
The following protocol outlines the step-by-step procedure for the safe collection and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and materials contaminated with it.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Handling and Collection of Solid Waste:
-
For solid this compound, carefully transfer the waste into the designated container using a chemically resistant spatula or scoop.
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.
4. Handling and Collection of Liquid Waste (Solutions):
-
If this compound is in a solution, pour the waste carefully into the designated liquid waste container.
-
Avoid splashing.
-
Ensure the container is properly vented if there is a risk of gas generation, though this is not a primary hazard listed for this compound under standard conditions.[1]
5. Accidental Spills:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material and any contaminated soil into the designated waste container.
-
Clean the spill area thoroughly.
-
Prevent the spilled material from entering drains or waterways.[1]
6. Container Management:
-
Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1][2]
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[2][4]
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
7. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through an approved and licensed waste disposal company.[1][4][5]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste container.
-
Methods such as licensed chemical destruction or controlled incineration with flue gas scrubbing are appropriate for this type of chemical waste.[5]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1][5]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-Fluoro-3-nitrobenzaldehyde
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Fluoro-3-nitrobenzaldehyde (CAS RN: 96516-29-9). The following guidance is intended for researchers, scientists, and drug development professionals to ensure personnel safety and minimize environmental impact.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and safety data for this compound.
| Physical and Chemical Properties | |
| Molecular Formula | C₇H₄FNO₃[1] |
| Molecular Weight | 169.11 g/mol [1] |
| Appearance | White to yellowish solid particles or crystalline powder. |
| Boiling Point | 279°C[1] |
| Storage Temperature | 2-8°C, under an inert gas atmosphere[1] |
| Hazard Identification and Classification | |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Signal Word | Warning |
| Primary Hazards | Irritant. |
Operational Plan: Handling and Experimental Protocol
A systematic approach is crucial when working with this compound. The following step-by-step operational plan should be followed:
1. Pre-Experiment Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the hazards of all reactants, products, and solvents.
-
PPE Inspection: Before entering the laboratory, inspect all personal protective equipment (PPE) for integrity. Ensure gloves have no perforations and that safety glasses or goggles are in good condition.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly, with a recent certification and adequate airflow.
-
Emergency Equipment Check: Locate and ensure the accessibility and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2. Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards is recommended. |
| Face Protection | Face Shield | Recommended when there is a risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical. |
| Body Protection | Laboratory Coat | Should be fully buttoned to provide a barrier against accidental contact. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if there is a risk of inhaling dust. |
3. Step-by-Step Experimental Protocol (Hypothetical Synthesis):
The following protocol is a hypothetical example of a reaction involving this compound, illustrating the necessary handling precautions. This procedure is based on general synthesis methods for similar compounds.[2][3]
-
Reaction Setup:
-
Set up the reaction in a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser inside a certified chemical fume hood.
-
Purge the apparatus with an inert gas, such as nitrogen or argon, especially if moisture-sensitive reagents are to be used.[1]
-
-
Reagent Handling:
-
Weigh the solid this compound in a weigh boat or on weighing paper using a calibrated balance. Avoid creating dust clouds. If dust is generated, ensure respiratory protection is worn.
-
Use a spatula or other appropriate tool to carefully transfer the desired amount of the chemical into the reaction flask.
-
Add the solvent and other reactants to the flask. If any reagents are liquids, add them slowly via a dropping funnel or syringe.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully, if necessary, by the slow addition of an appropriate quenching agent.
-
Extract the product using a suitable solvent. Perform extractions in a separatory funnel, ensuring to vent frequently to release any pressure buildup.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Post-Experiment:
-
Wash hands thoroughly after handling.
-
Clean the work area and any equipment used, collecting all residues for proper disposal.
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
As a halogenated organic compound, this compound waste should be segregated into a dedicated, labeled container for halogenated organic waste.[4]
-
Do not mix this waste with non-halogenated organic waste, as this will increase disposal costs and complexity.[5]
-
Aqueous waste from the work-up should be collected separately and neutralized if necessary before being placed in a labeled aqueous waste container.
-
-
Containerization:
-
Collect all solid waste, including contaminated PPE (gloves, weighing paper, etc.) and cleaning materials, in a clearly labeled, sealed, and appropriate container for solid hazardous waste.[6]
-
Liquid waste should be stored in a labeled, sealed, and compatible container, with secondary containment to prevent spills.[7]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal Procedure:
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.
-
Emergency Procedures
Immediate action is vital in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[8]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
-
Spill Response:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal. For larger spills, contact your institution's EHS department immediately.
-
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. ethz.ch [ethz.ch]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
